4-(Bromoacetyl)phenoxyacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-(2-bromoacetyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUZPAAQRBGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromoacetyl)phenoxyacetic Acid: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromoacetyl)phenoxyacetic acid is a key chemical entity with significant implications for drug discovery and development, primarily recognized for its role as a protein tyrosine phosphatase (PTP) inhibitor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its emerging applications in targeting critical cellular signaling pathways. Detailed experimental protocols and a mechanistic exploration of its action are presented to facilitate its use in research and therapeutic development.
Chemical Structure and Properties
This compound, also known as PTP inhibitor III, is an organic compound with the chemical formula C₁₀H₉BrO₄. Its structure features a phenoxyacetic acid moiety substituted with a bromoacetyl group at the para position of the phenyl ring. This bromoacetyl group is a reactive electrophile, crucial for its mechanism of action.
The molecular structure is confirmed by its SMILES notation: O=C(O)COC1=CC=C(C(CBr)=O)C=C1.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (4-Bromophenoxy)acetic acid | 4-Bromophenylacetic acid | Phenoxyacetic acid |
| CAS Number | 29936-81-0 | 1878-91-7 | 1878-68-8 | 122-59-8 |
| Molecular Formula | C₁₀H₉BrO₄ | C₈H₇BrO₃ | C₈H₇BrO₂ | C₈H₈O₃ |
| Molecular Weight | 273.08 g/mol [1] | 231.04 g/mol [2] | 215.04 g/mol [3] | 152.15 g/mol [4] |
| Melting Point | Data not available | 161.4 - 161.8 °C[2] | 114-117 °C[3][5] | 98-101 °C[6] |
| Boiling Point | Data not available | 322 °C[2] | ~253 °C (rough estimate)[3] | 165 °C (Flash Point)[6] |
| Solubility | Data not available | Very soluble in water[2] | Soluble in ethanol[5] | Soluble in water[6] |
| Appearance | Data not available | Almost white solid[2] | White to pale cream crystals or powder[7] | White solid or tan powder[4] |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, its synthesis can be logically inferred from standard organic chemistry reactions for preparing similar phenoxyacetic acid derivatives and α-halo ketones. A plausible synthetic route would involve two main steps:
-
Williamson Ether Synthesis: Reaction of a suitable hydroquinone (B1673460) derivative with an acetate-containing reagent to form the phenoxyacetic acid backbone.
-
Friedel-Crafts Acylation followed by Bromination: Introduction of the acetyl group onto the phenyl ring, followed by alpha-bromination to yield the final bromoacetyl moiety.
Alternatively, a more direct approach could involve the bromination of 4-acetylphenoxyacetic acid. The synthesis of a related compound, p-bromophenacyl bromide, from p-bromoacetophenone and bromine in glacial acetic acid provides a procedural basis for the alpha-bromination step[8].
Biological Activity and Mechanism of Action
This compound is primarily characterized as a protein tyrosine phosphatase (PTP) inhibitor. PTPs are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic diseases.
The bromoacetyl group of this compound acts as an electrophilic warhead that can form a covalent bond with the nucleophilic cysteine residue in the active site of PTPs. This irreversible binding leads to the inactivation of the enzyme.
Targeting the SHP-1/STAT3/Akt/VEGFR2 Pathway
Recent research has highlighted the role of this compound in targeting the SHP-1 (Src homology region 2 domain-containing phosphatase-1) mediated signaling pathway in hepatocellular carcinoma.[1] SHP-1 is a non-receptor PTP that negatively regulates several signaling cascades involved in cell growth and proliferation.
In this context, this compound is proposed to inhibit SHP-1, leading to the attenuation of STAT3 (Signal Transducer and Activator of Transcription 3) activity and overcoming resistance to targeted therapies like sorafenib. The inhibition of SHP-1 can also impact the Akt/VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) pathway, which is crucial for angiogenesis.[1][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Bromophenylacetic acid 98 1878-68-8 [sigmaaldrich.com]
- 6. Phenoxyacetic acid, 98% | Fisher Scientific [fishersci.ca]
- 7. A15325.22 [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 4-(Bromoacetyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-(Bromoacetyl)phenoxyacetic acid, a known inhibitor of protein tyrosine phosphatases (PTPs). This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for purification. Additionally, it presents the role of PTPs in key signaling pathways, offering context for the application of this compound in biomedical research.
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the Friedel-Crafts acylation of phenoxyacetic acid to yield 4-acetylphenoxyacetic acid. This intermediate is then subjected to an α-bromination reaction to produce the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for Friedel-Crafts acylation and α-bromination of aromatic ketones.
Step 1: Synthesis of 4-Acetylphenoxyacetic Acid
Reaction: Friedel-Crafts Acylation
Materials:
-
Phenoxyacetic acid
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend phenoxyacetic acid in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the suspension with stirring.
-
Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 2M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with distilled water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-acetylphenoxyacetic acid by recrystallization from a suitable solvent such as an ethanol (B145695)/water mixture.
Step 2: Synthesis of this compound
Reaction: α-Bromination
Materials:
-
4-Acetylphenoxyacetic acid
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ice-cold water
Procedure:
-
Dissolve 4-acetylphenoxyacetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and bromine.
-
The crude this compound can be further purified by recrystallization.
Purification
Method: Recrystallization
Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of both the intermediate and the final product.
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Gradually add hot water to the solution until it becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 98-100 | White solid |
| 4-Acetylphenoxyacetic Acid | C₁₀H₁₀O₄ | 194.18 | 175-177 | White to off-white solid |
| This compound | C₁₀H₉BrO₄ | 273.08 | Not available | White to pale yellow solid |
Table 2: Illustrative Reaction Data
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Friedel-Crafts Acylation | Phenoxyacetic Acid | 4-Acetylphenoxyacetic Acid | 70-80 |
| α-Bromination | 4-Acetylphenoxyacetic Acid | This compound | 80-90 |
Note: The yields provided are illustrative and can vary based on reaction conditions and scale.
Mechanism of Action and Signaling Pathways
This compound is an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, counteracting the activity of protein tyrosine kinases (PTKs). This balance between phosphorylation and dephosphorylation is crucial for the regulation of many cellular signaling pathways. Aberrant PTP activity is implicated in various diseases, including cancer and metabolic disorders.
The inhibitory action of this compound is believed to occur through the covalent modification of a critical cysteine residue within the PTP active site by the electrophilic α-bromoacetyl group. This irreversible binding inactivates the enzyme.
PTP1B in Insulin (B600854) Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR), a receptor tyrosine kinase, undergoes autophosphorylation, initiating a cascade that leads to glucose uptake. PTP1B dephosphorylates the activated IR, thus attenuating the insulin signal. Inhibition of PTP1B can enhance insulin sensitivity.
Caption: Role of PTP1B in the insulin signaling pathway.
PTP1B in EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), activates downstream signaling pathways involved in cell growth and proliferation. PTP1B can also dephosphorylate and inactivate EGFR, thereby negatively regulating its signaling.[1][2][3][4] Inhibition of PTP1B can lead to prolonged EGFR activation.[3]
Caption: Regulation of EGFR signaling by PTP1B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 4-(Bromoacetyl)phenoxyacetic Acid as a Protein Tyrosine Phosphatase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of 4-(Bromoacetyl)phenoxyacetic acid, a known inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a crucial family of signaling enzymes that counterbalance the activity of protein tyrosine kinases, playing a pivotal role in cellular processes such as growth, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
This compound belongs to the α-haloacetophenone class of compounds, which are recognized as covalent inhibitors of PTPs. This guide will delve into its mode of inhibition, target specificity, and the experimental methodologies used to characterize its function.
Mechanism of Action: Covalent Modification of the Catalytic Site
The primary mechanism of action for this compound is the covalent, irreversible inhibition of PTPs. This process involves a two-step mechanism. Initially, the inhibitor non-covalently binds to the active site of the PTP. This binding is guided by the phenoxyacetic acid moiety, which acts as a mimetic of the phosphotyrosine substrate, directing the inhibitor to the enzyme's catalytic pocket.
Following this initial binding, the highly reactive α-bromoacetyl group, often referred to as a "warhead," undergoes a nucleophilic substitution reaction with a key amino acid residue in the PTP active site. For virtually all PTPs, this residue is a highly conserved and nucleophilic cysteine. The thiol group of the cysteine attacks the carbon atom of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond. This covalent modification of the catalytic cysteine residue renders the enzyme inactive, as this cysteine is essential for the dephosphorylation reaction.
A notable characteristic of this particular inhibitor is its photoreversibility. Irradiation with light at a wavelength of 350 nm can cleave the covalent bond, restoring the enzyme's activity.[1] This feature makes this compound a valuable tool for studying PTP function in a temporally controlled manner.
Target Specificity and Potency
This compound has been shown to be an inhibitor of a broad range of PTPs.[1] However, specific quantitative data has been reported for its interaction with the Src homology region 2 domain-containing phosphatase 1 (SHP-1). SHP-1 is a key negative regulator in several signaling pathways, including those involved in immune cell activation and proliferation.
The inhibitory potency of this compound against the catalytic domain of SHP-1 has been determined, with the following key parameter:
| Inhibitor | Target PTP | Parameter | Value | Reference |
| This compound | SHP-1 (catalytic domain) | Ki | 184 µM | [1] |
The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity of the inhibitor to the enzyme. While it inhibits a broad range of PTPs, the development of more selective inhibitors is a key focus in drug discovery to minimize off-target effects.
Signaling Pathway Inhibition
By inhibiting PTPs such as SHP-1, this compound can modulate various cellular signaling pathways. SHP-1 is known to dephosphorylate and thereby inactivate key signaling proteins like receptor tyrosine kinases, cytokine receptors, and downstream signaling molecules. Inhibition of SHP-1 would lead to a sustained phosphorylation state of its substrates, thereby amplifying or prolonging the downstream signals. For example, in hematopoietic cells, SHP-1 inhibition can lead to enhanced signaling from cytokine and antigen receptors.
Experimental Protocols
Characterizing the mechanism of action of a covalent PTP inhibitor like this compound involves a series of biochemical and biophysical assays.
PTP Inhibition Assay (General Protocol)
This assay is used to determine the inhibitory potency (e.g., IC50 or Ki) of the compound.
Materials:
-
Purified recombinant PTP enzyme (e.g., SHP-1 catalytic domain)
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine-containing peptide
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the PTP enzyme to each well of the microplate.
-
Add the different concentrations of the inhibitor to the wells and incubate for a defined period to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate (e.g., pNPP).
-
Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP at 405 nm) or fluorescence (for peptide substrates).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value. For covalent inhibitors, Ki and kinact values can be determined by measuring the rate of inactivation at different inhibitor concentrations.
Mass Spectrometry for Covalent Adduct Identification
This method is crucial for confirming the covalent nature of the inhibition and identifying the specific amino acid residue that is modified.
Materials:
-
Purified PTP enzyme
-
This compound
-
Incubation buffer
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the PTP enzyme with an excess of this compound to ensure complete modification.
-
Remove the excess inhibitor by dialysis or size-exclusion chromatography.
-
Denature, reduce, and alkylate the protein to unfold it and block unmodified cysteine residues.
-
Digest the modified protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that have a mass shift corresponding to the addition of the inhibitor molecule. The fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.
Conclusion
This compound serves as a classic example of a covalent PTP inhibitor. Its mechanism, involving the active-site-directed alkylation of the catalytic cysteine, provides a robust method for inactivating these key signaling enzymes. While its broad specificity may limit its direct therapeutic applications, its photoreversible nature makes it a valuable research tool for dissecting the complex roles of PTPs in cellular physiology and disease. Further research focusing on modifying the phenoxyacetic acid moiety could lead to the development of more selective and potent PTP inhibitors with greater therapeutic potential.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(Bromoacetyl)phenoxyacetic Acid in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and stability of 4-(Bromoacetyl)phenoxyacetic acid, a compound of interest in drug discovery, particularly as a protein tyrosine phosphatase (PTP) inhibitor. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines robust, generalized experimental protocols and data presentation formats based on established pharmaceutical industry guidelines. The guide is intended to serve as a practical template for researchers initiating studies on this compound, enabling the generation of reliable and reproducible data critical for formulation development and preclinical assessment. Detailed experimental workflows for solubility and forced degradation studies are provided, alongside illustrative data tables and diagrams to facilitate understanding and implementation.
Introduction
This compound is a molecule with potential therapeutic applications, notably as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that play a crucial role in regulating a variety of cellular signaling pathways.[1][2] The dysregulation of PTP activity has been implicated in numerous diseases, including cancer and metabolic disorders, making PTP inhibitors a significant area of research.[1][2]
The development of any new chemical entity into a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and stability. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a comprehensive assessment of the solubility and stability of this compound in various buffer systems, representative of physiological pH, is a prerequisite for its advancement in the drug development pipeline.
This guide details the standardized methodologies for conducting these essential studies, including equilibrium solubility determination and forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions.
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[3]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in various aqueous buffers.
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to confirm that the equilibration time is sufficient by observing consistent solubility values at consecutive time points.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant using a suitable, validated filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5]
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly deviated from the initial buffer pH.
Data Presentation: Solubility of this compound
The following table is a template for presenting the solubility data. The values provided are hypothetical and for illustrative purposes only.
| Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation (mg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | 0.58 | 0.04 |
| Acetate Buffer (pH 4.5) | 25 | 1.25 | 0.09 |
| Phosphate Buffer (pH 6.8) | 25 | 3.42 | 0.21 |
| Phosphate Buffer (pH 7.4) | 25 | 4.15 | 0.33 |
| 0.1 N HCl (pH 1.2) | 37 | 0.75 | 0.06 |
| Acetate Buffer (pH 4.5) | 37 | 1.88 | 0.14 |
| Phosphate Buffer (pH 6.8) | 37 | 5.21 | 0.45 |
| Phosphate Buffer (pH 7.4) | 37 | 6.33 | 0.51 |
Stability Assessment: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance.[6] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and determining appropriate storage conditions.[6] The typical stress conditions include hydrolysis, oxidation, and photolysis.[7] A degradation of 5-20% is generally considered optimal for these studies.[8]
Experimental Protocols for Forced Degradation
A validated stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.[9][10]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature for a set time. Basic conditions are often harsher, so elevated temperatures may not be necessary.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the percentage of degradation.
-
Sample Preparation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.
-
Incubation: Store the solution at room temperature, protected from light, for a specified duration.
-
Sample Analysis: At various time intervals, analyze the samples by HPLC to quantify the extent of degradation.
-
Sample Preparation: Expose a solid sample of this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]
-
Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the degree of photodegradation.
Data Presentation: Forced Degradation of this compound
The following table summarizes hypothetical results from forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical RRT) |
| 0.1 N HCl | 24 hours | 60°C | 12.5 | 0.85, 1.15 |
| 0.1 N NaOH | 8 hours | 25°C | 18.2 | 0.72, 0.91 |
| Purified Water | 48 hours | 60°C | 5.8 | 0.85 |
| 3% H₂O₂ | 12 hours | 25°C | 9.7 | 1.32 |
| Photolytic (Solid) | 7 days | 25°C | 3.1 | 1.08 |
| Photolytic (Solution) | 24 hours | 25°C | 15.6 | 1.08, 1.45 |
*RRT: Relative Retention Time
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
Signaling Pathway Diagram
This compound is identified as a PTP inhibitor. The following diagram illustrates a hypothetical signaling pathway where its inhibitory action on a PTP leads to the activation of a downstream pathway.
Caption: Inhibition of a PTP by this compound.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols for equilibrium solubility determination and forced degradation studies are based on established industry practices and regulatory guidelines. The provided templates for data presentation and visual workflows are intended to aid researchers in the design and execution of their studies. A thorough understanding of these physicochemical properties is indispensable for the successful development of this compound as a potential therapeutic agent. The methodologies outlined herein will enable the generation of high-quality data to support formulation development, define appropriate storage conditions, and facilitate regulatory submissions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Guide: 4-(Bromoacetyl)phenoxyacetic Acid - A Potent Inhibitor of Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Bromoacetyl)phenoxyacetic acid, a significant tool in the study of signal transduction pathways. This document outlines its chemical properties, synthesis, and its role as a protein tyrosine phosphatase (PTP) inhibitor, with a focus on its impact on the MAPK signaling cascade.
Chemical and Physical Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 29936-82-1 | [1] |
| Molecular Formula | C₁₀H₉BrO₄ | |
| Molecular Weight | 273.08 g/mol | |
| IUPAC Name | 2-(4-(2-bromoacetyl)phenoxy)acetic acid | |
| Synonyms | PTP Inhibitor III | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
| Physical Description | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
This compound is a known inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a group of enzymes that play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. The bromoacetyl group of this compound is an electrophilic moiety that can covalently modify a cysteine residue within the active site of PTPs, leading to their irreversible inhibition.
One of the key targets of this inhibitor is the Hematopoietic Protein Tyrosine Phosphatase (HePTP).[2][3] HePTP is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the ERK1/2 and p38 pathways.[2][4] By inhibiting HePTP, this compound prevents the dephosphorylation and inactivation of these kinases, leading to a sustained activation of the MAPK cascade.[5]
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Inhibition of HePTP by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, adapted from general methods for synthesizing phenoxyacetic acid derivatives.[6][7][8][9]
Step 1: Synthesis of 4-Acetylphenoxyacetic acid
-
To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., acetone), add an equimolar amount of a base such as potassium carbonate.[6]
-
To this mixture, add ethyl bromoacetate (B1195939) dropwise and reflux the reaction mixture for several hours.[6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent.
-
The resulting ester is then hydrolyzed using a base like sodium hydroxide, followed by acidification with an acid like hydrochloric acid to yield 4-acetylphenoxyacetic acid.[7]
Step 2: Bromination of 4-Acetylphenoxyacetic acid
-
Dissolve the 4-acetylphenoxyacetic acid in a suitable solvent such as glacial acetic acid.
-
Add a brominating agent, such as bromine, dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization.
The following diagram outlines the general workflow for the synthesis.
Caption: Synthesis workflow for this compound.
In Vitro HePTP Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against HePTP.
-
Reagents and Materials:
-
Recombinant human HePTP enzyme.
-
A suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a more specific phosphopeptide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound stock solution in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the HePTP enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for covalent modification.
-
Initiate the reaction by adding the phosphatase substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong base if using pNPP).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
Cell-Based Assay for MAPK Pathway Activation
This protocol outlines a method to measure the effect of this compound on the phosphorylation of ERK1/2 and p38 in a relevant cell line, such as Jurkat T cells.[10]
-
Cell Culture and Treatment:
-
Culture Jurkat T cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Seed the cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration.
-
Stimulate the cells with a suitable agonist (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin) to activate the MAPK pathway.
-
-
Western Blotting:
-
After treatment and stimulation, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11][12]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated p38 (p-p38), and total p38. A loading control like GAPDH or β-actin should also be used.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated kinases compared to the total kinases.
-
The following diagram illustrates the experimental workflow for the cell-based assay.
Caption: Workflow for assessing MAPK pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 7. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and regulation of the ERK1/2 and p38 MAPK signaling pathways in periodontal tissue remodeling of orthodontic tooth movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 4-(Bromoacetyl)phenoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 4-(bromoacetyl)phenoxyacetic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for the title compound, this guide leverages spectroscopic information from closely related structural analogs to predict its characteristic spectral features.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of phenoxyacetic acid and 4'-bromoacetophenone, which represent the core structural motifs of the target molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-11 | Singlet | 1H | -COOH |
| ~7.9 | Doublet | 2H | Aromatic (ortho to -C(O)CH₂Br) |
| ~7.0 | Doublet | 2H | Aromatic (ortho to -OCH₂COOH) |
| ~4.7 | Singlet | 2H | -OCH₂COOH |
| ~4.4 | Singlet | 2H | -C(O)CH₂Br |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~191 | -C(O)CH₂Br |
| ~171 | -COOH |
| ~161 | Aromatic C-O |
| ~132 | Aromatic C-C(O) |
| ~131 | Aromatic CH (ortho to -C(O)CH₂Br) |
| ~115 | Aromatic CH (ortho to -OCH₂COOH) |
| ~65 | -OCH₂COOH |
| ~31 | -C(O)CH₂Br |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1730 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Ketone) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |
| ~1240 | Strong | C-O stretch (Ether) |
| ~1170 | Strong | C-O stretch (Carboxylic acid) |
| ~680 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 274/276 | [M]⁺ Molecular ion peak (presence of Br isotope) |
| 195 | [M - Br]⁺ |
| 151 | [M - COCH₂Br]⁺ |
| 121 | [C₆H₅O-CH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Synthetic Pathway and Experimental Protocols
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from commercially available phenoxyacetic acid. The proposed synthetic workflow is illustrated in the diagram below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Friedel-Crafts Acylation of Phenoxyacetic Acid
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent such as carbon disulfide or nitrobenzene.
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of phenoxyacetic acid (1.0 eq.) in the same solvent to the flask with stirring. Subsequently, add bromoacetyl bromide (1.1 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. If a solid product precipitates, it can be collected by filtration. If the product remains in the organic layer, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-acetylphenoxyacetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Step 2 - Bromination of 4-Acetylphenoxyacetic Acid
This protocol is a general procedure and may require optimization.
-
Reaction Setup: Dissolve 4-acetylphenoxyacetic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. The color of the bromine should disappear as it reacts.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete as indicated by TLC.
-
Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid and hydrobromic acid. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Synthetic Logic
The following diagram illustrates the logical flow of the synthetic strategy, highlighting the key transformations.
Caption: Logical workflow for the synthesis of the target compound.
This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic approach for this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that optimization of the proposed protocols may be necessary to achieve desired yields and purity.
The Advent of 4-(Bromoacetyl)phenoxyacetic Acid: A Technical Guide to its Discovery and Application in Research
An In-depth exploration into the synthesis, mechanism of action, and historical context of a key research chemical for protein tyrosine phosphatase inhibition.
Abstract
4-(Bromoacetyl)phenoxyacetic acid, a vital tool in biochemical research, has carved a niche for itself as a potent inhibitor of protein tyrosine phosphatases (PTPs). This technical guide delves into the discovery, historical development, and multifaceted applications of this research chemical. We provide a detailed account of its synthesis, mechanism of action as a covalent inhibitor, and its role in the elucidation of signaling pathways, with a particular focus on the Striatal-Enriched protein tyrosine Phosphatase (STEP). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Introduction: The Rise of a PTP Inhibitor
The reversible phosphorylation of tyrosine residues on proteins is a fundamental cellular signaling mechanism, meticulously regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of PTP activity is implicated in a multitude of human diseases, including cancer, diabetes, and neurodegenerative disorders. This has spurred significant interest in the development of small molecule inhibitors that can modulate PTP activity, serving as both valuable research tools and potential therapeutic agents.
Among the arsenal (B13267) of PTP inhibitors, this compound, also known as PTP Inhibitor III, has emerged as a significant player. Its utility stems from its nature as a covalent inhibitor, forming an irreversible bond with the catalytic cysteine residue within the active site of many PTPs. This property makes it an excellent tool for affinity labeling and for studying the functional consequences of sustained PTP inhibition.
While the precise historical details of its initial synthesis and discovery are not extensively documented in readily available literature, its prominence in research grew with the increasing focus on PTPs as drug targets. The compound's relatively simple structure and its reactive bromoacetyl group made it an attractive candidate for researchers seeking to irreversibly inactivate PTPs for functional studies.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 2-(4-(2-bromoacetyl)phenoxy)acetic acid | |
| Synonyms | PTP Inhibitor III, α-Bromo-4-(carboxymethoxy)acetophenone | [1] |
| CAS Number | 29936-81-0 | [1] |
| Molecular Formula | C₁₀H₉BrO₄ | [1] |
| Molecular Weight | 273.08 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 20 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 30 mg/mL, PBS (pH 7.2): 0.5 mg/mL | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from the commercially available 4-hydroxyacetophenone. The following protocol outlines a plausible and commonly employed synthetic route.
Step 1: Synthesis of 4-Acetylphenoxyacetic Acid
This step involves the etherification of 4-hydroxyacetophenone with an acetate (B1210297) group.
-
Materials: 4-hydroxyacetophenone, ethyl bromoacetate (B1195939), potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-hydroxyacetophenone (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 4-acetylphenoxyacetate.
-
Hydrolyze the ester by dissolving the crude product in a mixture of ethanol and aqueous sodium hydroxide (B78521) solution and stirring at room temperature overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 4-acetylphenoxyacetic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the desired product.
-
Step 2: Bromination of 4-Acetylphenoxyacetic Acid
The final step involves the selective bromination of the acetyl group to yield this compound.
-
Materials: 4-Acetylphenoxyacetic acid, Bromine (Br₂), Acetic acid.
-
Procedure:
-
Dissolve 4-acetylphenoxyacetic acid (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture at room temperature, with protection from light.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water to remove any remaining acid and bromine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Synthesis Workflow Diagram
References
The Bromoacetyl Group: A Technical Guide to its Reactivity in Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
The bromoacetyl group is a powerful electrophilic moiety widely employed in chemical biology, proteomics, and drug discovery. Its inherent reactivity towards specific nucleophilic amino acid residues makes it an invaluable tool for the covalent modification of proteins. This allows for the development of targeted covalent inhibitors, the creation of sophisticated biochemical probes to elucidate biological pathways, and the synthesis of modified peptides with unique functionalities. This in-depth technical guide provides a comprehensive overview of the bromoacetyl group's reactivity, detailed experimental protocols for its use, and visualizations of key reactions and workflows.
Core Principles of Bromoacetyl Group Reactivity
The reactivity of the bromoacetyl group is primarily centered on the α-carbon, which is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This electronic arrangement makes the α-carbon susceptible to nucleophilic attack via an SN2 (bimolecular nucleophilic substitution) mechanism. In a biochemical context, the primary targets for this reaction are the side chains of specific amino acid residues.
The selectivity and rate of the reaction are heavily influenced by the nucleophilicity of the target residue and the reaction pH. The most common nucleophilic amino acid residues targeted by the bromoacetyl group are Cysteine, Histidine, and Lysine (B10760008).
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The reaction with a bromoacetyl group is generally rapid and results in the formation of a stable thioether bond. This high reactivity and the relative scarcity of free cysteine residues often make it the preferred target for developing specific covalent inhibitors.[1]
-
Histidine: The imidazole (B134444) side chain of histidine can also be alkylated by the bromoacetyl group. The reactivity is pH-dependent, as the nucleophilicity of the imidazole nitrogen is governed by its protonation state (pKa ≈ 6.0).[1]
-
Lysine: The ε-amino group (-NH₂) of lysine is another potential target. Similar to histidine, its reactivity is pH-dependent, with the deprotonated amine being the reactive species. Due to the high pKa of the lysine side chain (≈10.5), it is largely protonated and thus less reactive at physiological pH.[1]
The differential reactivity of these residues can be exploited to achieve a degree of selectivity by carefully controlling the reaction pH. At a physiological pH of around 7.4, the cysteine thiol group (pKa ≈ 8.5) exists in equilibrium with its more nucleophilic thiolate form, making it significantly more reactive than the predominantly protonated lysine side chain.[1]
Quantitative Analysis of Bromoacetyl Group Reactivity
The electrophilicity of the bromoacetyl group can be quantified by determining the second-order rate constants (k) for its reaction with various nucleophiles. These constants provide a direct measure of reaction speed and are crucial for comparing the reactivity of different electrophiles and the susceptibility of different nucleophiles to modification.
| Nucleophile (Amino Acid) | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| Cysteine (thiol) | 6.5 | Significantly higher than maleimide (B117702) (2-3 orders of magnitude)[1][2][3] | The thiolate anion is the primary reactive species. |
| 7.4 | High [1] | The rate is dependent on the pKa of the specific cysteine residue. | |
| 9.0 | Very High[1] | At higher pH, the concentration of the more reactive thiolate anion increases. | |
| Histidine (imidazole) | 7.4 | Moderate [1] | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0). |
| Lysine (ε-amino) | 7.4 | Low [1] | Reactivity is generally low at physiological pH due to the high pKa of the amino group. |
| >9.0 | Moderate to High[1] | Reactivity increases significantly at higher pH values where the amino group is deprotonated. |
Experimental Protocols
Protocol 1: Synthesis of N-Bromoacetyl-Modified Peptides
This protocol describes the modification of a peptide with a bromoacetyl group at its N-terminus using solid-phase peptide synthesis (SPPS) principles.
Materials:
-
Purified peptide with a free N-terminal amine
-
Bromoacetic anhydride (B1165640) or bromoacetyl bromide
-
0.1 M Sodium phosphate (B84403) buffer, pH 7.5
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dithiothreitol (DTT) for quenching (optional)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Synthesize the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. After cleavage from the resin and purification, dissolve the purified peptide in 0.1 M sodium phosphate buffer (pH 7.5) to a concentration of 1-5 mg/mL.
-
Bromoacetylation:
-
Prepare a 1 M stock solution of bromoacetic anhydride or bromoacetyl bromide in anhydrous DMF or ACN.
-
Add a 5- to 10-fold molar excess of the bromoacetylating agent to the peptide solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.[1]
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by RP-HPLC. The modified peptide will have a different retention time than the starting peptide.
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining bromoacetylating agent by adding an excess of a small molecule thiol like DTT (optional, depending on the downstream application).
-
Purify the N-bromoacetylated peptide from the reaction mixture using preparative RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry. The mass of the peptide should increase by the mass of the bromoacetyl group (120.98 Da).
-
Quantify the peptide concentration using UV-Vis spectroscopy (at 280 nm if the peptide contains Trp or Tyr) or amino acid analysis.[1]
-
Protocol 2: Kinetic Analysis of Bromoacetyl-Thiol Reaction by HPLC
This protocol allows for the determination of the second-order rate constant for the reaction between a bromoacetyl-containing compound and a thiol-containing molecule (e.g., N-acetyl-L-cysteine).
Materials:
-
Bromoacetyl-containing compound of interest
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer at the desired pH)
-
Quenching solution (e.g., a high concentration of DTT or a strong acid like trifluoroacetic acid)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the bromoacetyl compound and the thiol compound in a suitable solvent (e.g., DMF or water).
-
Set up the Reaction:
-
Equilibrate the reaction buffer to the desired temperature in a thermostated vessel.
-
Initiate the reaction by adding a known concentration of the bromoacetyl compound to the reaction buffer containing a known concentration of the thiol compound. The concentrations should be chosen to allow for a measurable reaction rate over a reasonable time course.
-
-
Time-Course Sampling and Quenching:
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a defined aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC. The HPLC method should be able to separate the reactants and the product.
-
Monitor the disappearance of the reactants and/or the appearance of the product by integrating the corresponding peak areas.
-
-
Data Analysis:
-
Plot the concentration of the remaining reactant or the formed product as a function of time.
-
Determine the initial reaction rate from the slope of the curve at time zero.
-
Calculate the second-order rate constant (k) using the rate law for a second-order reaction: Rate = k [Bromoacetyl Compound] [Thiol Compound].[1]
-
Visualizations
Caption: SN2 reaction of a bromoacetyl group with a cysteine residue.
Caption: Workflow for N-bromoacetyl-modified peptide synthesis.
Caption: Covalent inhibition of a kinase by a bromoacetyl-based inhibitor.
References
The Multifaceted Role of Phenoxyacetic Acid Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its derivatives represent a versatile and highly significant scaffold in the landscape of medicinal chemistry. Initially recognized for their potent herbicidal properties, the unique structural features of this chemical class have led to their exploration and successful development in a wide array of therapeutic areas. This technical guide provides an in-depth overview of the core medicinal chemistry applications of phenoxyacetic acid derivatives, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways to support ongoing research and drug development efforts.
Therapeutic Applications and Biological Activities
The phenoxyacetic acid core, characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, has proven to be a privileged structure in drug design. Its derivatives have been extensively investigated and have shown significant potential in various therapeutic domains, including anti-inflammatory, anticancer, antibacterial, and antidiabetic applications.
Anti-inflammatory Activity
A prominent application of phenoxyacetic acid derivatives is in the development of anti-inflammatory agents. Many of these compounds exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Quantitative Data: COX-2 Inhibition
| Compound Class | Specific Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Phenoxy Acetic Acid Derivative | Compound 5f | 4.07 | 0.06 | 67.83 |
| Phenoxy Acetic Acid Derivative | Compound 7b | 5.93 | 0.08 | 74.13 |
| Pyrazoline-Phenoxyacetic Acid | Compound 6a | - | 0.03 | 365.4 |
| Pyrazoline-Phenoxyacetic Acid | Compound 6c | - | 0.03 | 196.9 |
| Reference Drugs | ||||
| Celecoxib | Selective COX-2 Inhibitor | 14.93 | 0.08 | 186.63 |
| Mefenamic Acid | Non-Selective NSAID | 29.9 | 0.82 | 36.46 |
Signaling Pathway: COX-2 in Inflammation
Pro-inflammatory stimuli, such as cytokines and endotoxins, trigger the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), key mediators of inflammation, pain, and fever. Phenoxyacetic acid-based COX-2 inhibitors block this pathway, thereby reducing the inflammatory response.
Caption: COX-2 Signaling Pathway in Inflammation.
Anticancer Activity
The phenoxyacetic acid scaffold has also been utilized to develop potent anticancer agents. These derivatives have demonstrated cytotoxicity against a range of cancer cell lines, often inducing apoptosis through various mechanisms, including the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).
Quantitative Data: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Compound I (Phenoxyacetamide Derivative) | HepG2 (Liver Cancer) | 1.43 |
| Compound II (Phenoxyacetamide Derivative) | HepG2 (Liver Cancer) | 6.52 |
| 5-Fluorouracil (Reference Drug) | HepG2 (Liver Cancer) | 5.32 |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Not specified |
| 2-(4-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2-fluorophenoxy)acetic acid | Hela (Cervical Cancer) | 1.64 ± 0.41 |
| Etoposide (Reference Drug) | Hela (Cervical Cancer) | 2.45 ± 0.85 |
Signaling Pathway: PARP-1 Mediated Apoptosis
DNA damage triggers the activation of PARP-1, which plays a role in DNA repair. However, overactivation of PARP-1 can lead to ATP depletion and necrotic cell death. In the context of apoptosis, caspases cleave and inactivate PARP-1, preserving cellular energy for the apoptotic process. Some anticancer phenoxyacetic acid derivatives can induce apoptosis through pathways that involve PARP-1 modulation.
Caption: PARP-1 Mediated Apoptosis Pathway.
Antibacterial Activity
Derivatives of phenoxyacetic acid have demonstrated promising antibacterial activity against a variety of bacterial strains. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 |
| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy)acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 |
| 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid | Pseudomonas aeruginosa | 0.69 (MBC) |
| 2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide | Staphylococcus aureus | 0.62 (MBC) |
MBC: Minimum Bactericidal Concentration
Antidiabetic Activity
Certain phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor expressed in pancreatic β-cells.[1] Agonism of FFA1 enhances glucose-stimulated insulin (B600854) secretion, making it a promising target for the treatment of type 2 diabetes.[1]
Quantitative Data: FFA1 Agonist Activity
| Compound | FFA1 Agonistic Activity (EC50) |
| Compound 16 | 43.6 nM |
| 2-(4-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2-fluorophenoxy)acetic acid | 62.3 nM |
Signaling Pathway: FFA1 in Pancreatic β-cells
Activation of FFA1 by its agonists, including certain phenoxyacetic acid derivatives, initiates a signaling cascade that results in increased intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: FFA1 Signaling in Pancreatic β-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of phenoxyacetic acid derivatives.
Synthesis of Phenoxyacetic Acid Derivatives
General Procedure for the Synthesis of 2-(4-formylphenoxy)acetic Acids:
A mixture of the appropriate 4-hydroxybenzaldehyde (B117250) (1 equivalent), ethyl bromoacetate (B1195939) (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to yield the ethyl 2-(4-formylphenoxy)acetate. This ester is then hydrolyzed by stirring with a mixture of aqueous sodium hydroxide (B78521) and methanol (B129727) at room temperature for 12 hours. After completion of the hydrolysis, the methanol is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid to precipitate the 2-(4-formylphenoxy)acetic acid, which is then filtered, washed with water, and recrystallized from a suitable solvent.
Workflow for the Synthesis of Phenoxyacetic Acid Hydrazide Derivatives:
Caption: Synthesis of Hydrazide Derivatives.
In Vitro Biological Assays
MTT Assay for Cytotoxicity:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenoxyacetic acid derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Method for MIC Determination:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Biological Assay
Carrageenan-Induced Paw Edema in Rats:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Edema Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion
The phenoxyacetic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets underscore its importance in medicinal chemistry. This guide has provided a comprehensive overview of the key applications, quantitative biological data, experimental methodologies, and underlying mechanisms of action of phenoxyacetic acid derivatives. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, facilitating the design and development of the next generation of phenoxyacetic acid-based therapeutics.
References
Theoretical and Computational Insights into 4-(Bromoacetyl)phenoxyacetic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromoacetyl)phenoxyacetic acid is a molecule of significant interest in biomedical research, primarily recognized as a protein tyrosine phosphatase (PTP) inhibitor.[1] Protein tyrosine phosphatases are a family of enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases.[2] The balance between kinase and phosphatase activity is essential for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[3]
Specifically, this compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways.[3][4] By inhibiting PTP1B, this compound can potentially enhance insulin and leptin sensitivity, making it a promising scaffold for the development of therapeutics for type 2 diabetes and obesity.[4][5]
This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, alongside plausible experimental protocols and a discussion of its biological context. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages data from closely related phenoxyacetic acid and α-bromoacetophenone derivatives to provide a comprehensive and instructive resource.
Theoretical and Computational Characterization
Data Presentation
The following tables summarize the predicted quantitative data for this compound, derived from computational studies on structurally similar compounds.
Table 1: Predicted Frontier Molecular Orbital (HOMO-LUMO) Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability |
Table 2: Predicted Mulliken Atomic Charges (Selected Atoms)
| Atom | Predicted Charge (e) | Significance |
| O (ether) | ~ -0.4 | Potential for hydrogen bonding |
| C=O (acetyl) | ~ +0.5 | Electrophilic center |
| O (acetyl) | ~ -0.5 | Nucleophilic center |
| Br | ~ -0.1 | Leaving group potential |
| O (carboxylic acid) | ~ -0.6 | Acidity and hydrogen bonding |
| H (carboxylic acid) | ~ +0.4 | Acidity |
Table 3: Predicted Molecular Electrostatic Potential (MEP) Features
| Region | Predicted Potential | Significance |
| Carbonyl Oxygen (acetyl) | Negative (Red) | Site for electrophilic attack |
| Carboxylic Acid Oxygen | Negative (Red) | Site for electrophilic attack and hydrogen bonding |
| Carboxylic Acid Hydrogen | Positive (Blue) | Site for nucleophilic attack |
| Aromatic Ring | Neutral (Green) | Hydrophobic interactions |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the Williamson ether synthesis followed by a Friedel-Crafts acylation, or variations thereof.[11][12][13]
Proposed Synthesis of this compound
A potential two-step synthesis is outlined below:
Step 1: Synthesis of Phenoxyacetic Acid
This step involves the reaction of phenol (B47542) with chloroacetic acid in the presence of a base, a classic example of the Williamson ether synthesis.[13]
-
Materials: Phenol, chloroacetic acid, sodium hydroxide (B78521), water, hydrochloric acid.
-
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add phenol to the solution and stir until it dissolves to form sodium phenoxide.
-
Separately, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate (B1199739).
-
Add the sodium chloroacetate solution to the sodium phenoxide solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates.
-
Collect the crude phenoxyacetic acid by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.
-
Step 2: Friedel-Crafts Acylation of Phenoxyacetic Acid
The synthesized phenoxyacetic acid can then be acylated using bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride.[12] The acylation is expected to occur at the para position due to the ortho, para-directing effect of the ether group.
-
Materials: Phenoxyacetic acid, bromoacetyl bromide, aluminum chloride (anhydrous), a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride in the inert solvent.
-
Cool the suspension in an ice bath.
-
Add bromoacetyl bromide dropwise to the suspension with stirring.
-
In a separate flask, dissolve phenoxyacetic acid in the inert solvent.
-
Add the phenoxyacetic acid solution dropwise to the cooled acylating agent mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.
-
Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Characterization Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic peaks for the C=O stretching of the ketone and carboxylic acid, the C-Br stretching, the C-O stretching of the ether and carboxylic acid, and the aromatic C-H and C=C stretching vibrations. While the experimental spectrum for the title compound is not available, the IR spectrum of the related 4-bromophenylacetic acid can provide some reference points.[14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should display signals for the aromatic protons, the methylene (B1212753) protons of the bromoacetyl group, and the methylene and acidic protons of the phenoxyacetic acid moiety. The splitting patterns of the aromatic protons would confirm the para-substitution.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the carbon bearing the bromine, the aromatic carbons, and the methylene carbons.[18][19][20][21]
-
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Protein Tyrosine Phosphatase 1B (PTP1B) Signaling Pathway
This compound acts as an inhibitor of PTP1B. This enzyme is a negative regulator of the insulin and leptin signaling pathways.[3] The diagram below illustrates the general mechanism of PTP1B action and its inhibition.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
Conclusion
This compound is a molecule with significant therapeutic potential, primarily due to its inhibitory activity against protein tyrosine phosphatases like PTP1B.[1][4] While direct and comprehensive experimental and computational data for this specific compound are limited, this guide provides a robust framework for its study based on the well-established chemistry and biological activity of its structural analogues. The proposed synthetic routes are based on fundamental and reliable organic reactions, and the predicted theoretical and spectroscopic data offer a solid foundation for its characterization.[9][10][11][12][13] The visualization of its role in the PTP1B signaling pathway underscores its potential as a lead compound in the development of novel treatments for metabolic disorders.[2][3] Further research is warranted to validate these predictions and fully elucidate the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. jocpr.com [jocpr.com]
- 14. 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR Spectrum [chemicalbook.com]
- 15. 4-Bromophenylacetic acid [webbook.nist.gov]
- 16. 4-Bromophenylacetic acid(1878-68-8) IR Spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Phenoxyacetic acid(122-59-8) 13C NMR [m.chemicalbook.com]
- 21. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for In Vitro PTP Inhibition Assays Using 4-(Bromoacetyl)phenoxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins. The balance between protein tyrosine kinases (PTKs) and PTPs is essential for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as promising therapeutic targets.
4-(Bromoacetyl)phenoxyacetic acid, also known as PTP Inhibitor III, is a cell-permeable, irreversible inhibitor of protein tyrosine phosphatases. Its mechanism of action involves the covalent modification of the active site cysteine residue, which is crucial for the catalytic activity of PTPs. The α-haloacetophenone moiety acts as a reactive electrophile that forms a stable thioether bond with the catalytic cysteine. This application note provides detailed protocols for utilizing this compound in in vitro PTP inhibition assays.
Data Presentation
| Compound | Target PTP | Inhibition Constant (Ki) | Reference |
| This compound | SHP-1 | 184 µM | [1] |
Note on Potency Measurement for Irreversible Inhibitors: For irreversible inhibitors like this compound, the potency is more accurately described by the rate of inactivation (k_inact) and the inhibition constant (K_I), rather than a simple IC50 value, which is time-dependent. However, time-dependent IC50 assays are commonly used for initial characterization and screening.
Experimental Protocols
The following protocols are designed for the in vitro characterization of this compound as a PTP inhibitor. Given its irreversible mechanism, a pre-incubation step is crucial to allow for the covalent modification of the enzyme.
Protocol 1: Time-Dependent PTP Inhibition Assay using a Fluorogenic Substrate
This protocol determines the time-dependent inhibitory effect of this compound on a specific PTP using a generic fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-1, SHP-2)
-
This compound (PTP Inhibitor III)
-
DiFMUP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.01% Triton X-100
-
Stop Solution: 0.1 M NaOH
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the PTP enzyme to a working concentration (e.g., 2X final concentration) in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in Assay Buffer to achieve a range of 2X final concentrations.
-
Pre-incubation:
-
In the wells of the 96-well plate, add 50 µL of the diluted PTP enzyme.
-
Add 50 µL of the serially diluted inhibitor solutions to the respective wells. For the control (uninhibited) wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.
-
-
Reaction Initiation:
-
After the pre-incubation, add 100 µL of 2X DiFMUP substrate solution (in Assay Buffer) to each well to initiate the reaction. The final substrate concentration should be at or near the Km for the specific PTP.
-
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration and pre-incubation time.
-
Plot the percentage of PTP activity remaining versus the inhibitor concentration for each pre-incubation time point.
-
Determine the IC50 value at each pre-incubation time. A decrease in IC50 with increasing pre-incubation time is indicative of irreversible inhibition.
-
Protocol 2: Determination of k_inact and K_I
This protocol provides a more detailed kinetic characterization of an irreversible inhibitor.
Procedure:
-
PTP and Inhibitor Preparation: Prepare the enzyme and a range of inhibitor concentrations as described in Protocol 1.
-
Time-Course of Inactivation:
-
Pre-incubate the PTP enzyme with each concentration of this compound at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into the substrate solution (DiFMUP in Assay Buffer) to initiate the reaction. This dilution step effectively stops the inactivation process.
-
Measure the residual enzyme activity by monitoring the initial rate of the reaction as described in Protocol 1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
Visualizations
Experimental Workflow for Time-Dependent Inhibition Assay
Caption: Workflow for determining time-dependent PTP inhibition.
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.
Caption: PTP1B negatively regulates insulin and leptin signaling.
SHP-1 Signaling in T-Cell Activation
SHP-1 is a crucial negative regulator of T-cell receptor (TCR) signaling, helping to set the threshold for T-cell activation and maintain immune tolerance.
References
Protocol for Labeling Purified Protein Tyrosine Phosphatases: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a large family of enzymes crucial in regulating a wide array of cellular processes, including cell growth, differentiation, metabolism, and immune response.[1][2] Their dysregulation is implicated in numerous diseases, such as cancer and diabetes, making them significant targets for therapeutic development. The study of PTP function and the screening for potent and specific inhibitors often require the labeling of these enzymes. This document provides detailed protocols for labeling purified PTPs using various techniques, including activity-based probes, fluorescent dyes, and biotinylation.
Labeling Strategies Overview
The choice of labeling strategy depends on the downstream application. The three primary methods covered in these notes are:
-
Activity-Based Probes (ABPs): These probes are designed to covalently modify the active site of PTPs, providing a direct measure of enzymatic activity. They typically consist of a reactive group that targets the catalytic cysteine, a linker, and a reporter tag such as biotin (B1667282) or a fluorophore.[1][2][3]
-
Fluorescent Labeling: This method involves the covalent attachment of a fluorescent dye to the PTP, enabling visualization and quantification through fluorescence-based assays. Labeling can be directed towards specific amino acid residues like cysteines or lysines.[4][5]
-
Biotinylation: This technique involves attaching biotin to the PTP, which can then be used for purification, immobilization, or detection using streptavidin-based assays.[6][7]
Data Presentation: Comparison of Labeling Strategies
| Labeling Strategy | Principle | Reporter Tags | Key Advantages | Key Considerations | Typical Labeling Efficiency |
| Activity-Based Probes | Covalent modification of the active site cysteine.[1][2] | Biotin, Fluorophores (e.g., Rhodamine)[1][8] | - Directly measures active enzyme population.[3]- High specificity for PTPs.[2]- Useful for activity profiling in complex mixtures.[2] | - Irreversible inhibition of the enzyme.[2]- Probe synthesis can be complex. | Dependent on the proportion of active enzyme; can be highly efficient for active PTPs. |
| Fluorescent Labeling | Covalent attachment of a fluorophore to reactive amino acid residues (e.g., cysteines, lysines).[4] | Fluorescein isothiocyanate (FITC), Rhodamine, Cy dyes.[8][9] | - Enables direct visualization and quantification.[5]- Versatile for various assays (e.g., FRET, FP).[10][11]- Commercially available reagents. | - Can potentially alter protein structure and function.[12]- Non-specific labeling can occur.[12]- Requires removal of unreacted dye.[9] | Variable, can be optimized by adjusting dye-to-protein molar ratio. |
| Biotinylation | Covalent attachment of biotin to amino acid residues (e.g., lysines).[7] | Biotin, Biotin-PEG.[13] | - Strong and specific biotin-streptavidin interaction.[6]- Useful for pull-down assays and immobilization.[6][14]- Reversible biotinylation options are available.[6] | - Biotin is a small molecule, but the tag can still potentially interfere with protein function.[6]- Requires optimization of biotin-to-protein ratio to avoid excessive labeling.[14] | Can be high, often optimized for an average of 1-3 biotins per protein molecule.[13] |
Experimental Protocols
Protocol 1: Labeling with Activity-Based Probes (ABP)
This protocol describes the labeling of a purified PTP with a biotinylated α-bromobenzylphosphonate (BBP) probe, an activity-based probe that irreversibly inactivates PTPs by forming a covalent bond with the active site cysteine.[2]
Materials:
-
Purified Protein Tyrosine Phosphatase (PTP)
-
Biotinylated α-bromobenzylphosphonate (BBP) probe
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.2
-
Quenching Solution: 10 mM DTT
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare the purified PTP in the labeling buffer at a final concentration of 1 µM.
-
Add the biotinylated BBP probe to the PTP solution to a final concentration of 10 µM.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
To stop the reaction, add the quenching solution to a final concentration of 1 mM DTT.
-
Analyze the labeled PTP by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the biotinylated PTP using a chemiluminescent substrate.
Protocol 2: Fluorescent Labeling of PTPs
This protocol details the labeling of a purified PTP with a cysteine-reactive fluorescent dye, such as a maleimide-conjugated fluorophore.
Materials:
-
Purified Protein Tyrosine Phosphatase (PTP) with an accessible cysteine residue
-
Cysteine-reactive fluorescent dye (e.g., Maleimide-Alexa Fluor 488)
-
Labeling Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.0
-
Size-Exclusion Chromatography column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Dissolve the purified PTP in the labeling buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the maleimide-conjugated fluorescent dye in DMSO.
-
Add a 10-fold molar excess of the fluorescent dye to the PTP solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the labeling buffer.
-
Collect the protein fractions.
-
Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength) and using the following formulas:
-
Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein
-
Dye Concentration (M) = Adye / εdye
-
Labeling Efficiency (moles of dye per mole of protein) = Dye Concentration / Protein Concentration
-
(CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient)
-
Protocol 3: Biotinylation of PTPs
This protocol outlines the biotinylation of a purified PTP using an NHS-ester of biotin, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
-
Purified Protein Tyrosine Phosphatase (PTP)
-
NHS-LC-Biotin
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting column
Procedure:
-
Prepare the purified PTP in the reaction buffer at a concentration of 2 mg/mL.[7]
-
Dissolve the NHS-LC-Biotin in DMSO to create a 10 mM stock solution.
-
Add a 20-fold molar excess of the biotinylation reagent to the PTP solution.[14] It is advisable to optimize the molar ratio for your specific PTP.[14]
-
Incubate the reaction for 30-60 minutes at room temperature.[14]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.
-
Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
The biotinylated PTP is now ready for use in downstream applications such as pull-down assays or immobilization on streptavidin-coated surfaces.[6]
Concluding Remarks
The protocols provided herein offer robust methods for labeling purified protein tyrosine phosphatases. The choice of labeling strategy should be guided by the specific experimental goals. For instance, activity-based probes are ideal for studying the active fraction of a PTP population, while fluorescent labeling is well-suited for localization and interaction studies. Biotinylation remains a powerful tool for affinity-based applications. For all methods, optimization of labeling conditions is critical to ensure the integrity and functionality of the labeled PTP.
References
- 1. Activity-based probes for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Activity-Based Protein Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Reversible biotinylation of purified proteins for measuring protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Global analysis of protein tyrosine phosphatase activity with ultra-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 13. sartorius.com [sartorius.com]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(Bromoacetyl)phenoxyacetic acid for Cell-Based Assays
Introduction
4-(Bromoacetyl)phenoxyacetic acid is a valuable research tool for studying the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. As a member of the α-haloacetophenone class of compounds, it acts as a covalent inhibitor of PTPs. The electrophilic bromoacetyl group forms a covalent bond with the nucleophilic cysteine residue in the active site of PTPs, leading to irreversible inhibition. This property makes it a potent tool for investigating the downstream effects of PTP inhibition in various cell-based models. PTPs are crucial regulators of signaling pathways that control cell growth, proliferation, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.
Mechanism of Action
This compound functions as a mechanism-based irreversible inhibitor of protein tyrosine phosphatases. The core of its inhibitory activity lies in the bromoacetyl moiety, which is a reactive electrophile. The catalytic mechanism of PTPs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the phosphate (B84403) group of the substrate. This compound mimics the substrate and is attracted to the active site. Once positioned, the catalytic cysteine attacks the α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable covalent thioether bond. This covalent modification of the active site cysteine permanently inactivates the enzyme.
Mechanism of Covalent Inhibition.
Data Presentation
| Target PTP | Inhibitor | Inhibition Constant (Kᵢ) | Assay Type | Reference |
| SHP-1 (catalytic domain) | PTP Inhibitor I | 43 µM | Enzymatic Assay | [1] |
| PTP1B (full-length) | PTP Inhibitor I | 42 µM | Enzymatic Assay | [1] |
Experimental Protocols
Protocol 1: In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against a purified PTP enzyme.
Materials:
-
Purified PTP enzyme (e.g., PTP1B, SHP-1)
-
This compound
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO) to each well.
-
Add 80 µL of the purified PTP enzyme solution (at a predetermined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
In Vitro PTP Inhibition Assay Workflow.
Protocol 2: Cell-Based Assay for PTP Inhibition by Western Blot Analysis of Phospho-ERK
This protocol details a method to assess the effect of this compound on a cellular signaling pathway by measuring the phosphorylation status of a key downstream protein, ERK (Extracellular signal-regulated kinase), a component of the MAPK pathway.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells, HeLa cells)
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for Jurkat cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., PMA) for 15-30 minutes to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Western Blot Analysis Workflow.
Signaling Pathways
Protein tyrosine phosphatases are key negative regulators of numerous signaling pathways. By inhibiting PTPs, this compound can lead to the hyperphosphorylation and sustained activation of various downstream signaling cascades. One of the most well-studied pathways affected by PTP inhibition is the MAPK/ERK pathway, which is critical for cell proliferation and survival.
MAPK/ERK Signaling Pathway and PTP Inhibition.
References
Application Notes and Protocols: Irreversible Inhibition of PTPs with 4-(Bromoacetyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a pivotal role in the regulation of a myriad of cellular signaling pathways. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes. Consequently, PTPs have emerged as attractive therapeutic targets. 4-(Bromoacetyl)phenoxyacetic acid is an irreversible inhibitor of PTPs, acting as a valuable tool for studying PTP function and as a potential scaffold for drug development.
This document provides detailed application notes and protocols for the use of this compound in the study of PTPs. It includes information on its mechanism of action, quantitative data on its inhibitory activity against representative PTPs, and detailed experimental protocols for its characterization.
Mechanism of Irreversible Inhibition
This compound is an active-site-directed covalent inhibitor. The phenoxyacetic acid moiety serves as a phosphotyrosine (pTyr) mimetic, allowing the inhibitor to be recognized and bind to the active site of PTPs. The electrophilic bromoacetyl group then reacts with the nucleophilic thiol group of the catalytic cysteine residue within the PTP active site, forming a stable covalent bond. This irreversible modification leads to the inactivation of the enzyme.
Caption: Mechanism of irreversible inhibition of PTPs.
Data Presentation
The inhibitory potency of this compound and its analogs is typically characterized by the second-order rate constant, kinact/KI, which reflects both the binding affinity (KI) and the rate of covalent modification (kinact). Due to the irreversible nature of the inhibition, IC50 values are time-dependent and less informative for comparison.
Table 1: Inhibitory Activity of a this compound Analog against a Representative PTP
| Inhibitor | Target PTP | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) | Reference |
| 2-[4-(2-bromoacetyl)phenoxy]-acetic acid (CoBrA) | STEP | 6.6 x 10-7 | 0.043 | 65,553 | [1] |
Note: Data presented is for the closely related analog, 2-[4-(2-bromoacetyl)phenoxy]-acetic acid (CoBrA), as a representative example of this class of inhibitors. STEP (Striatal-Enriched protein tyrosine Phosphatase) is a brain-specific PTP implicated in neurodegenerative diseases.
Experimental Protocols
Protocol 1: In Vitro Kinetic Analysis of Irreversible PTP Inhibition
This protocol outlines a method to determine the kinetic parameters (KI and kinact) for the irreversible inhibition of a PTP by this compound using a continuous fluorescence-based assay.
Materials:
-
Purified recombinant PTP of interest
-
This compound
-
Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT, 0.01% Tween-20
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the PTP enzyme to the desired working concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Add a fixed volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the PTP enzyme solution to each well to initiate the pre-incubation.
-
-
Time-Course Measurement:
-
At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), add the DiFMUP substrate to the wells to start the reaction. The final substrate concentration should be at or near its Km for the PTP.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMUP) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (vi) from the slope of the fluorescence versus time plot for each inhibitor concentration and pre-incubation time.
-
For each inhibitor concentration, plot the natural logarithm of the percent remaining enzyme activity (ln(% Activity)) versus the pre-incubation time. The slope of this line represents the observed rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
-
Caption: Workflow for in vitro kinetic analysis.
Protocol 2: Cell-Based Assay for PTP Inhibition
This protocol describes a method to assess the effect of this compound on a specific signaling pathway in cultured cells by immunoblotting for changes in protein phosphorylation. This example focuses on the inhibition of STEP and its effect on the phosphorylation of its substrate, ERK1/2.
Materials:
-
Neuronal cell line expressing STEP (e.g., SH-SY5Y)
-
This compound
-
Cell culture medium and supplements
-
Stimulant (e.g., BDNF to activate the ERK pathway)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-STEP, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with BDNF for a short period (e.g., 10-15 minutes) to induce ERK1/2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2, total-ERK1/2, STEP, and a loading control (GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Compare the phosphorylation levels in inhibitor-treated cells to the vehicle-treated control.
-
Caption: STEP-mediated dephosphorylation of ERK1/2.
Protocol 3: Mass Spectrometry Analysis of Covalent Modification
This protocol provides a general workflow for identifying the site of covalent modification of a PTP by this compound using mass spectrometry.
Materials:
-
Purified recombinant PTP
-
This compound
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Inhibition Reaction:
-
Incubate the purified PTP with an excess of this compound to ensure complete modification. A control reaction without the inhibitor should be run in parallel.
-
-
Sample Preparation for MS:
-
Denature the protein sample in denaturing buffer.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (B48618) (this step is to block unmodified cysteines).
-
Digest the protein into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence of the PTP using a database search algorithm (e.g., Mascot, Sequest).
-
Include a variable modification in the search parameters corresponding to the mass of the adducted inhibitor on cysteine residues.
-
Identify the peptide containing the modified cysteine residue and confirm the modification site by manual inspection of the MS/MS spectrum.
-
This comprehensive guide provides the necessary information for researchers to effectively utilize this compound as a tool to investigate the function and regulation of protein tyrosine phosphatases.
References
Application Notes and Protocols for Active Site Mapping of Protein Tyrosine Phosphatases Using Covalent Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that, in conjunction with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process governs a multitude of cellular signaling pathways.[1][2] Dysregulation of PTP activity is implicated in numerous human diseases, including cancer, diabetes, obesity, and autoimmune disorders, making them attractive targets for therapeutic intervention.[3][4] However, the highly conserved and positively charged active site of PTPs has made the development of selective, potent, and cell-permeable inhibitors a significant challenge.
Covalent inhibitors, which form a stable bond with a reactive residue in the enzyme's active site, offer a powerful strategy to overcome these hurdles.[3][5] By irreversibly binding to the catalytic cysteine, these inhibitors can achieve high potency and prolonged duration of action. Furthermore, the unique reactivity of the catalytic cysteine can be exploited to develop selective probes for specific PTPs. This document provides detailed application notes and protocols for the use of covalent inhibitors in mapping the active site of PTPs, a critical step in the discovery and development of novel therapeutics.
Principle of Active Site Mapping with Covalent Inhibitors
The catalytic mechanism of classical PTPs involves a key nucleophilic cysteine residue within the highly conserved active site.[3] Covalent inhibitors are designed with an electrophilic "warhead" that specifically reacts with this cysteine. The formation of a covalent bond inactivates the enzyme. The potency and selectivity of these inhibitors are determined by both the reactivity of the warhead and the non-covalent interactions of the inhibitor's scaffold with other residues in the active site.[6][7]
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that utilizes covalent probes to assess the functional state of enzymes in complex biological systems.[8][9][10] These probes typically consist of a reactive group (warhead), a linker, and a reporter tag (e.g., a fluorophore or biotin). By labeling the active enzyme population, ABPP allows for the visualization, identification, and quantification of active PTPs.
Data Presentation: Covalent Inhibition of PTPs
The following tables summarize quantitative data on the inhibition of various PTPs by different classes of covalent inhibitors. This data is essential for comparing the potency and selectivity of compounds and for guiding the design of more effective inhibitors.
Table 1: Inhibition of PTPs by Phenyl-derived Electrophilic Compounds
| Compound (100 µM) | PTP1B | HePTP | SHP1 | SHP2 | CD45 | PTPH1 | PTPD1 | PTPD2 |
| Phenyl vinyl sulfone | ++ | + | + | + | ++ | ++ | + | + |
| Phenyl chloroacetamide | +++ | ++ | +++ | ++ | +++ | +++ | ++ | ++ |
| Phenyl acrylamide | + | +/- | + | +/- | + | + | +/- | +/- |
| Phenyl propiolamide | +/- | - | +/- | - | +/- | +/- | - | - |
Inhibition is graded as +++ (strong), ++ (moderate), + (weak), +/- (very weak), and - (none), based on pNPP dephosphorylation rates after one hour of incubation. Data is conceptually derived from studies exploring various electrophiles.[6]
Table 2: IC50 Values of Chloroacetamide-Based Inhibitors for PTPs
| Compound | PTP1B (µM) | HePTP (µM) | SHP1 (µM) | SHP2 (µM) |
| Phenyl chloroacetamide | 15.2 | 45.7 | 10.1 | 55.3 |
| Benzyl chloroacetamide | 8.9 | 22.4 | 5.6 | 31.8 |
| Phenylethyl chloroacetamide | 5.1 | 15.8 | 3.2 | 20.7 |
| Thiazole chloroacetamide | 2.5 | 8.1 | 1.8 | 12.4 |
IC50 values were determined after one hour of compound treatment. This data represents a summary of structure-activity relationship studies.[6][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context and application of covalent PTP inhibitors.
Caption: PTP1B signaling in insulin and leptin pathways.
Caption: Workflow for analyzing covalent PTP inhibitors.
Experimental Protocols
Protocol 1: PTP Activity Assay Using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol is used to determine the enzymatic activity of PTPs and to assess the potency of covalent inhibitors.
Materials:
-
Purified recombinant PTP enzyme
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution (20 mM in assay buffer)
-
Covalent inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the covalent inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions (or DMSO for control) to wells.
-
Add 48 µL of PTP enzyme solution (e.g., 50 nM final concentration in assay buffer) to each well and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent modification.
-
Initiate the enzymatic reaction by adding 50 µL of pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of pNPP dephosphorylation from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using appropriate software.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Labeling
This protocol confirms the covalent modification of the PTP by the inhibitor.
Materials:
-
Purified recombinant PTP enzyme
-
Covalent inhibitor
-
Reaction buffer (as in Protocol 1, without DTT)
-
LC-MS system
Procedure:
-
Incubate the PTP enzyme (e.g., 5 µM) with the covalent inhibitor (e.g., 50 µM) in the reaction buffer for 1-2 hours at room temperature.
-
Desalt the protein sample using a C4 ZipTip or equivalent to remove excess inhibitor and buffer components.
-
Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the intact protein.
-
Compare the mass of the inhibitor-treated protein with that of the untreated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent labeling.
Protocol 3: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol allows for the profiling of active PTPs in a complex biological sample.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Activity-based probe with a reporter tag (e.g., biotin (B1667282) or a fluorophore)
-
SDS-PAGE gels
-
Streptavidin-agarose beads (for biotinylated probes)
-
LC-MS/MS system
Procedure:
-
Prepare cell or tissue lysates by standard methods and determine the protein concentration.
-
Incubate the lysate (e.g., 1 mg/mL) with the activity-based probe (e.g., 1 µM) for 30-60 minutes at room temperature.
-
For fluorescent probes: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled PTPs using a fluorescence gel scanner.
-
For biotinylated probes: a. Enrich the labeled proteins by incubating the lysate with streptavidin-agarose beads for 1-2 hours at 4°C. b. Wash the beads extensively to remove unbound proteins. c. Elute the bound proteins or perform on-bead digestion with trypsin. d. Analyze the resulting peptides by LC-MS/MS to identify the labeled PTPs.
Troubleshooting
-
High background in ABPP: Ensure complete removal of unbound probe by thorough washing. Optimize probe concentration and incubation time.
-
No covalent labeling observed by MS: Check the reactivity of the inhibitor and the presence of the target cysteine in the PTP. Ensure the inhibitor is stable under the experimental conditions.
-
Variability in enzyme activity assays: Ensure consistent mixing and temperature control. Use fresh substrate and enzyme preparations.
Conclusion
The active site mapping of protein tyrosine phosphatases using covalent inhibitors is a robust and informative approach for drug discovery and chemical biology. The protocols and data presented here provide a framework for researchers to characterize the potency and selectivity of covalent inhibitors, confirm their mechanism of action, and profile their targets in complex biological systems. These methods are instrumental in advancing our understanding of PTP function and in the development of novel therapeutics for a wide range of diseases.
References
- 1. Covalent inhibition of protein tyrosine phosphatases - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Mapping the chemical space of active-site targeted covalent ligands for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mapping the Chemical Space of Active-Site Targeted Covalent Ligands for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
Probing Protein Tyrosine Phosphatase Function: Application Notes for 4-(Bromoacetyl)phenoxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on protein substrates. The dynamic balance between PTPs and protein tyrosine kinases (PTKs) governs the phosphorylation state of numerous proteins, thereby regulating essential cellular processes such as growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity is implicated in a variety of human diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as important therapeutic targets.
4-(Bromoacetyl)phenoxyacetic acid is a valuable chemical probe for studying the function of PTPs. It belongs to the class of α-haloacetophenone derivatives, which act as irreversible, covalent inhibitors of PTPs. The phenoxyacetic acid moiety of the molecule mimics the phosphotyrosine substrate, guiding the inhibitor to the active site of PTPs. The reactive bromoacetyl group then forms a covalent bond with the catalytic cysteine residue, leading to the inactivation of the enzyme. This specific mechanism of action makes this compound a powerful tool for identifying and characterizing PTPs in complex biological samples, and for elucidating their roles in signaling pathways.
These application notes provide detailed protocols for the use of this compound as a chemical probe for studying PTP function, including methods for in vitro enzyme inhibition assays, cellular activity profiling, and the investigation of PTP-mediated signaling pathways.
Mechanism of Action
This compound is an activity-based probe that covalently modifies the active site of PTPs. The mechanism of inhibition involves a two-step process:
-
Active Site Recognition: The phenoxyacetic acid portion of the molecule serves as a phosphotyrosine mimetic, allowing the probe to specifically bind to the active site of PTPs.
-
Covalent Inactivation: Following binding, the electrophilic bromoacetyl group reacts with the nucleophilic thiol group of the catalytic cysteine residue within the PTP active site. This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.
Caption: Mechanism of covalent inactivation of PTPs by this compound.
Quantitative Data
Table 1: Hypothetical Inhibition Profile of this compound against Selected PTPs
| PTP Target | IC50 (µM) | Ki (µM) | k_inact (min⁻¹) | Notes |
| PTP1B | 5-20 | 10-50 | 0.1-0.5 | Expected to be a target due to the conserved active site. |
| SHP-1 | 1-10 | 5-30 | 0.2-0.8 | A likely target based on data from similar compounds. |
| SHP-2 | 10-50 | 20-100 | 0.05-0.2 | Potentially lower potency compared to SHP-1. |
| CD45 | 20-100 | >100 | <0.1 | May exhibit lower potency against receptor-like PTPs. |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the actual kinetic parameters.
Application: Probing the Role of SHP-1 in JAK/STAT Signaling
Background: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. The protein tyrosine phosphatase SHP-1 is a key negative regulator of the JAK/STAT pathway. SHP-1 dephosphorylates and inactivates JAK kinases and STAT proteins, thus terminating the signaling cascade.
Application of this compound: As a SHP-1 inhibitor, this compound can be used to investigate the role of SHP-1 in regulating JAK/STAT signaling. By inhibiting SHP-1, the probe can lead to the hyperphosphorylation and sustained activation of JAKs and STATs, allowing for the study of the downstream consequences of prolonged JAK/STAT signaling.
Caption: Inhibition of SHP-1 by this compound in the JAK/STAT pathway.
Experimental Protocols
Protocol 1: In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a purified PTP enzyme.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-1)
-
This compound
-
pNPP (p-Nitrophenyl Phosphate) substrate
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the assay wells.
-
Add 70 µL of Assay Buffer to each well.
-
Add 10 µL of the purified PTP enzyme to each well to initiate the pre-incubation. Incubate for 30 minutes at room temperature to allow for covalent modification.
-
To start the enzymatic reaction, add 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the probe and determine the IC50 value.
Caption: Workflow for the in vitro PTP inhibition assay.
Protocol 2: Cellular PTP Activity Profiling using an Affinity-Tagged Probe
This protocol outlines a general workflow for identifying the cellular targets of this compound using a derivative of the probe that includes an affinity tag (e.g., biotin (B1667282) or a clickable alkyne group) for subsequent enrichment and identification by mass spectrometry.
Materials:
-
Cultured cells of interest
-
Affinity-tagged this compound probe
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads (for biotin-tagged probes) or azide-biotin and click chemistry reagents (for alkyne-tagged probes)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer
Procedure:
-
Treat cultured cells with the affinity-tagged this compound probe for a specified time. Include a vehicle-treated control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Incubate the cell lysates with streptavidin-agarose beads (or perform a click reaction followed by streptavidin bead incubation) to enrich for probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the labeled proteins by Western blotting using an anti-biotin antibody or by silver staining.
-
For protein identification, excise the protein bands of interest from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
Caption: Workflow for cellular PTP target identification.
Conclusion
This compound is a versatile and effective chemical probe for the study of PTP function. Its covalent mechanism of action allows for the irreversible inhibition of PTPs, making it a valuable tool for in vitro enzyme characterization and for the identification of PTP targets in complex biological systems. The application of this probe in studying PTP-mediated signaling pathways, such as the regulation of JAK/STAT signaling by SHP-1, can provide significant insights into the roles of these enzymes in health and disease. The protocols provided herein offer a starting point for researchers to utilize this powerful tool in their investigations of PTP biology and for the development of novel therapeutics targeting this important class of enzymes.
Application Notes and Protocols for Studying Enzyme Kinetics with Irreversible Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irreversible inhibitors are a significant class of compounds that form a stable, often covalent, bond with an enzyme, leading to a time-dependent loss of its activity.[1] Unlike reversible inhibitors, the removal of excess irreversible inhibitor does not restore enzyme function; recovery of activity typically requires the synthesis of new enzyme.[2] Understanding the kinetics of irreversible inhibition is crucial in drug discovery for optimizing the efficacy and selectivity of therapeutic agents.[3]
The kinetic characterization of irreversible inhibitors involves determining key parameters that describe both the initial binding affinity and the rate of covalent bond formation.[3] The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kₗₙₐ꜀ₜ/Kᵢ, which reflects the efficiency of inactivation.[4] This parameter, along with the individual constants for the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kₗₙₐ꜀ₜ), provides a comprehensive profile of the inhibitor's mechanism of action.[4]
These application notes provide detailed protocols for the experimental design and data analysis required to characterize irreversible enzyme inhibitors. The methodologies described herein are essential for researchers in academia and the pharmaceutical industry engaged in the discovery and development of covalent drugs.
Mechanism of Irreversible Inhibition
Irreversible inhibitors typically follow a two-step mechanism. Initially, the inhibitor (I) binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This is followed by an irreversible chemical step where a covalent bond is formed, resulting in the inactivated enzyme (E-I).[4]
Caption: Mechanism of two-step irreversible inhibition.
Experimental Design and Protocols
The characterization of irreversible inhibitors requires specific experimental designs that account for the time-dependent nature of the inhibition. Key experiments include determining the time-dependent IC₅₀, and the inactivation rate constant (kₗₙₐ꜀ₜ) and the inhibition constant (Kᵢ).
Protocol: Time-Dependent IC₅₀ Determination
The IC₅₀ value for an irreversible inhibitor is time-dependent, decreasing as the incubation time increases.[5] Determining IC₅₀ values at multiple time points is a straightforward method to confirm irreversible inhibition and can provide initial estimates for kₗₙₐ꜀ₜ and Kᵢ.[6][7]
Objective: To determine the IC₅₀ of an irreversible inhibitor at various pre-incubation times.
Materials:
-
Enzyme stock solution
-
Irreversible inhibitor stock solution
-
Substrate stock solution
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the irreversible inhibitor in the assay buffer.
-
Pre-incubation: In a 96-well plate, mix the enzyme with the serially diluted inhibitor. Include a control with no inhibitor. Incubate these mixtures for different periods (e.g., 0, 15, 30, and 60 minutes).
-
Reaction Initiation: After each pre-incubation time, initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Collection: Measure the reaction rate immediately using a microplate reader.
-
Data Analysis: For each pre-incubation time, plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Determination of kₗₙₐ꜀ₜ and Kᵢ
This protocol is a widely used method to determine the kinetic parameters of irreversible inhibitors. It involves measuring the observed rate of inactivation (kₒᵦₛ) at various inhibitor concentrations.
Objective: To determine the maximal inactivation rate constant (kₗₙₐ꜀ₜ) and the inhibition constant (Kᵢ).
Materials:
-
Enzyme stock solution
-
Irreversible inhibitor stock solution
-
Substrate stock solution
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In separate wells of a microplate, incubate the enzyme with a range of inhibitor concentrations.
-
Time-Course Measurement: At regular time intervals, withdraw aliquots from each enzyme-inhibitor mixture and add them to wells containing the substrate to measure the residual enzyme activity.
-
Data Collection: Monitor the product formation over time for each aliquot using a microplate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. The slope of this plot will be -kₒᵦₛ.
-
Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation to determine kₗₙₐ꜀ₜ (the Vₘₐₓ of this plot) and Kᵢ (the Kₘ of this plot).[4]
-
Caption: Workflow for determining kₗₙₐ꜀ₜ and Kᵢ.
Data Presentation
Summarizing the quantitative data from these experiments in a structured table allows for easy comparison of different inhibitors.
| Inhibitor | Pre-incubation Time (min) | IC₅₀ (nM) | kₒᵦₛ (min⁻¹) at [I] | kₗₙₐ꜀ₜ (min⁻¹) | Kᵢ (nM) | kₗₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| Compound A | 0 | 500 | ||||
| 15 | 250 | |||||
| 30 | 120 | See kₒᵦₛ vs. [I] plot | 0.1 | 100 | 1.67 x 10⁴ | |
| 60 | 55 | |||||
| Compound B | 0 | 800 | ||||
| 15 | 450 | |||||
| 30 | 200 | See kₒᵦₛ vs. [I] plot | 0.05 | 200 | 4.17 x 10³ | |
| 60 | 90 |
Data Analysis and Interpretation
The primary goal of the kinetic analysis of irreversible inhibitors is to determine the second-order rate constant kₗₙₐ꜀ₜ/Kᵢ. This value represents the efficiency of the inhibitor and is crucial for structure-activity relationship (SAR) studies.[8]
Progress Curve Analysis
An alternative to the manual sampling method for determining kₒᵦₛ is the analysis of full-reaction progress curves.[9][10][11] This method involves continuously monitoring the enzymatic reaction in the presence of the inhibitor and fitting the entire progress curve to a model that describes irreversible inhibition. This approach can provide more robust estimates of the kinetic parameters.[12]
Caption: Data analysis pipeline for progress curves.
Important Considerations
-
Substrate Concentration: The apparent values of kₗₙₐ꜀ₜ and Kᵢ can be influenced by the substrate concentration. It is recommended to perform these experiments at a substrate concentration well below the Kₘ to minimize its competitive effect.
-
Enzyme Concentration: The concentration of the enzyme should be significantly lower than the inhibitor concentrations used to ensure pseudo-first-order conditions.[13]
-
Inhibitor Stability: The stability of the inhibitor under the assay conditions should be confirmed to ensure that the observed inactivation is not due to inhibitor degradation.
By following these detailed protocols and data analysis guidelines, researchers can accurately characterize the kinetic parameters of irreversible enzyme inhibitors, providing valuable insights for drug design and development.
References
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. Enzymes: Irreversible Inhibition | Semantic Scholar [semanticscholar.org]
- 3. enzymlogic.com [enzymlogic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of kinetic data for irreversible enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Photoreversible Inhibition of PTPs with α-Haloacetophenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a pivotal role in the regulation of numerous cellular signaling pathways. Dysregulation of PTP activity is implicated in a variety of human diseases, including cancer, diabetes, and autoimmune disorders. The development of specific and potent PTP inhibitors is therefore of significant therapeutic interest. α-Haloacetophenone derivatives have emerged as a promising class of photoreversible covalent inhibitors of PTPs. These molecules can be optically controlled, allowing for precise spatiotemporal regulation of PTP activity, making them invaluable tools for studying cellular signaling events.
This document provides detailed application notes and protocols for the use of α-haloacetophenone derivatives as photoreversible inhibitors of PTPs, with a focus on PTP1B and SHP-1.
Data Presentation
The following tables summarize the quantitative data for the inhibition of PTPs by various α-haloacetophenone derivatives.
Table 1: Inhibition of PTP1B by α-Haloacetophenone Derivatives
| Compound | Inhibitor Structure | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) |
| 1 | α-Bromo-4-hydroxyacetophenone | 0.40 | 43 | 155 |
| 2 | α-Chloro-4-hydroxyacetophenone | - | >500 | - |
| 3 | α-Bromo-4-(carboxymethoxy)acetophenone | 0.57 | 42 | 226 |
| 4 | α-Bromo-4-(phosphonomethoxy)acetophenone | 0.65 | 25 | 433 |
Table 2: Inhibition of SHP-1 by α-Haloacetophenone Derivatives
| Compound | Inhibitor Structure | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) |
| 1 | α-Bromo-4-hydroxyacetophenone | 0.25 | 85 | 49 |
| 3 | α-Bromo-4-(carboxymethoxy)acetophenone | 0.35 | 60 | 97 |
| 4 | α-Bromo-4-(phosphonomethoxy)acetophenone | 0.42 | 35 | 200 |
Table 3: Photoreactivation of PTP1B Inhibited by Compound 4
| Parameter | Value |
| Wavelength for Inactivation | N/A (covalent inhibition) |
| Wavelength for Reactivation | 365 nm |
| Half-life of Reactivation (t₁/₂) | ~5 min |
| Maximum Recovery of Activity | ~80% |
Experimental Protocols
Protocol 1: Synthesis of α-Bromo-4-(phosphonomethoxy)acetophenone (Compound 4)
This protocol describes a general method for the synthesis of α-bromoacetophenone derivatives.
Materials:
-
4-Hydroxyacetophenone
-
Diethyl (bromomethyl)phosphonate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Diethyl (4-acetylphenoxymethyl)phosphonate:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and diethyl (bromomethyl)phosphonate (1.2 eq).
-
Stir the mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield diethyl (4-acetylphenoxymethyl)phosphonate.
-
-
Bromination:
-
To a solution of diethyl (4-acetylphenoxymethyl)phosphonate (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-bromoacetophenone derivative.
-
-
Deprotection:
-
To a solution of the brominated intermediate in DCM, add bromotrimethylsilane (B50905) (excess) and stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Add methanol (B129727) to the residue and stir for 30 minutes.
-
Concentrate the solution to yield the final product, α-bromo-4-(phosphonomethoxy)acetophenone (Compound 4).
-
Protocol 2: In Vitro PTP Inhibition Assay
This protocol details a continuous spectrophotometric assay to determine the inhibitory potency of α-haloacetophenone derivatives.
Materials:
-
Recombinant human PTP1B or SHP-1
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
α-Haloacetophenone inhibitor stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Assay Setup:
-
To each well of a 96-well plate, add 80 µL of assay buffer.
-
Add 10 µL of the inhibitor solution at various concentrations (or DMSO as a control).
-
Add 10 µL of the diluted PTP enzyme to initiate the pre-incubation.
-
Incubate the plate at 37°C for a specified time to allow for covalent modification.
-
-
Kinetic Measurement:
-
To start the reaction, add 100 µL of pre-warmed pNPP solution in assay buffer.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial velocity (rate of pNPP hydrolysis) from the linear portion of the absorbance versus time plot.
-
Plot the logarithm of the observed rate constant (k_obs) versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_I).
-
Protocol 3: Photoreactivation of Inhibited PTPs
This protocol describes the procedure to photoreversibly restore the activity of a PTP covalently inhibited by an α-haloacetophenone derivative.
Materials:
-
PTP enzyme inhibited with an α-haloacetophenone derivative (from Protocol 2)
-
UV lamp with an output at 365 nm
-
Quartz cuvette or UV-transparent microplate
-
Assay components from Protocol 2
Procedure:
-
Inhibition:
-
Incubate the PTP enzyme with a saturating concentration of the α-haloacetophenone inhibitor to achieve complete inactivation.
-
Remove the excess inhibitor by dialysis or buffer exchange.
-
-
Photoreactivation:
-
Place the solution of the inhibited enzyme in a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with 365 nm UV light at a fixed distance from the lamp.
-
At various time intervals, take aliquots of the irradiated sample.
-
-
Activity Measurement:
-
Measure the phosphatase activity of each aliquot using the pNPP assay described in Protocol 2.
-
-
Data Analysis:
-
Plot the recovered enzyme activity as a function of irradiation time.
-
Calculate the half-life of reactivation (t₁/₂) from the resulting curve.
-
Protocol 4: Cell-Based Assay for PTP Inhibition
This protocol provides a general framework for assessing the effect of photoreversible PTP inhibitors in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
α-Haloacetophenone inhibitor
-
Stimulating agent (e.g., insulin (B600854), growth factors, or pervanadate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phosphotyrosine, anti-ERK, anti-phospho-ERK)
-
UV light source for cellular irradiation
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Pre-incubate the cells with the α-haloacetophenone inhibitor for a specified time.
-
-
Stimulation and/or Irradiation:
-
Stimulate the cells with the appropriate agonist to induce tyrosine phosphorylation.
-
For photoreactivation experiments, irradiate the cells with 365 nm light for various durations.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with specific primary antibodies to assess the phosphorylation status of target proteins.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Visualization of Pathways and Workflows
Mechanism of Photoreversible Inhibition
Caption: Covalent inactivation of a PTP by an α-haloacetophenone and its photoreactivation.
Experimental Workflow for PTP Inhibition and Photoreactivation
Caption: Workflow for synthesis, in vitro, and in cellulo evaluation of photoreversible PTP inhibitors.
Simplified Insulin Signaling Pathway and PTP1B Inhibition
Caption: PTP1B negatively regulates insulin signaling, a target for α-haloacetophenone inhibitors.[3][4][5]
Simplified ERK Signaling Pathway and SHP-1 Inhibition
Caption: SHP-1 can negatively regulate growth factor signaling pathways leading to ERK activation.
References
- 1. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting protein tyrosine phosphatase to enhance insulin action for the potential treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Bromoacetyl)phenoxyacetic acid for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 4-(Bromoacetyl)phenoxyacetic acid (BAPAA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAPAA) and what is its mechanism of action?
A1: this compound (BAPAA) is a chemical compound that functions as a protein tyrosine phosphatase (PTP) inhibitor.[1] Its primary mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of PTPs, leading to their irreversible inactivation. PTPs are a family of enzymes crucial for regulating signal transduction pathways involved in cell growth, differentiation, and metabolism. By inhibiting PTPs, BAPAA can modulate these signaling cascades.
Q2: What are the common applications of BAPAA in cell culture experiments?
A2: BAPAA is primarily used as a tool to investigate the role of protein tyrosine phosphatases in various cellular processes. Common applications include studying signal transduction pathways, particularly the MAPK signaling cascade, and exploring the effects of PTP inhibition on cell proliferation, apoptosis, and other cellular responses.[2][3]
Q3: What is a recommended starting concentration for BAPAA in cell culture?
A3: The optimal concentration of BAPAA is highly dependent on the cell line and the specific experimental endpoint. Based on studies with structurally similar phenoxyacetic acid-based PTP inhibitors, a starting concentration range of 5 µM to 40 µM is suggested for initial experiments.[2] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q4: How should I prepare and store BAPAA for cell culture use?
A4: BAPAA is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High levels of cell death or cytotoxicity observed after BAPAA treatment.
-
Possible Cause: The concentration of BAPAA is too high for the specific cell line being used. Covalent inhibitors can be toxic at elevated concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of BAPAA concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Reduce incubation time: Shorten the duration of exposure to BAPAA.
-
Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels.
-
Use a sensitive viability assay: Employ a reliable method such as an MTT, MTS, or a live/dead cell staining assay to accurately assess cytotoxicity.[4][5][6][7]
-
Issue 2: No observable effect after treating cells with BAPAA.
-
Possible Cause: The concentration of BAPAA is too low, the incubation time is too short, or the target PTP is not significantly expressed or involved in the pathway of interest in your cell line.
-
Troubleshooting Steps:
-
Increase BAPAA concentration: Based on initial dose-response data, try higher concentrations.
-
Increase incubation time: Extend the treatment period to allow for sufficient covalent modification of the target PTPs.
-
Confirm target expression: Verify the expression of the PTPs of interest in your cell line using techniques like western blotting or qPCR.
-
Use a sensitive downstream readout: Choose a downstream signaling event that is known to be robustly affected by the PTP of interest. For example, if targeting HePTP, assess the phosphorylation status of p38 MAPK.[2]
-
Issue 3: Precipitate formation in the cell culture medium upon addition of BAPAA.
-
Possible Cause: Poor solubility of BAPAA in the aqueous culture medium.
-
Troubleshooting Steps:
-
Ensure complete dissolution of the stock solution: Before adding to the medium, make sure the BAPAA stock solution is fully dissolved. Gentle warming or vortexing may be necessary.
-
Pre-dilute in serum-free medium: Dilute the BAPAA stock in a small volume of serum-free medium before adding it to the final culture volume.
-
Avoid high concentrations: High final concentrations of BAPAA are more likely to precipitate.
-
Data Presentation
Table 1: Experimental Concentrations of Phenoxyacetic Acid-Based PTP Inhibitors
| Compound Class | Cell Line | Concentration Range | Outcome Measure | Reference |
| Phenoxyacetic Acids | Jurkat T cells | 5 µM - 40 µM | Augmented p38 phosphorylation | [2] |
Note: This table provides a starting reference point. Optimal concentrations for this compound must be determined empirically for each specific cell line and experiment.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of BAPAA using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Preparation of BAPAA dilutions: Prepare a series of dilutions of the BAPAA stock solution in the cell culture medium. A typical range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest BAPAA concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of BAPAA or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessing the Effect of BAPAA on Protein Phosphorylation by Western Blotting
-
Cell Treatment: Culture cells to 70-80% confluency in larger culture dishes (e.g., 6-well plates). Treat the cells with the predetermined optimal, non-toxic concentration of BAPAA for a specified time (e.g., 1, 4, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-p38 MAPK) and a primary antibody for the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon BAPAA treatment.
Mandatory Visualizations
Caption: BAPAA inhibits PTPs, leading to increased p38 MAPK phosphorylation and downstream cellular responses.
Caption: Workflow for determining the optimal concentration of BAPAA using an MTT cell viability assay.
References
- 1. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 6. scispace.com [scispace.com]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
Preventing non-specific protein labeling with 4-(Bromoacetyl)phenoxyacetic acid
Welcome to the technical support center for 4-(Bromoacetyl)phenoxyacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for protein labeling while minimizing non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent commonly used as a protein tyrosine phosphatase (PTP) inhibitor.[1] Its primary application in protein chemistry is for covalent labeling, where the bromoacetyl group acts as an electrophile, reacting with nucleophilic residues on a protein.
Q2: What is the mechanism of protein labeling with this compound?
The labeling reaction occurs via an SN2 mechanism. The α-carbon of the bromoacetyl group is electrophilic due to the electron-withdrawing effects of the adjacent bromine and carbonyl groups. This carbon is susceptible to nucleophilic attack by amino acid side chains on the protein, leading to the formation of a stable covalent bond.
Q3: Which amino acid residues does this compound react with?
The bromoacetyl group primarily targets the sulfhydryl (thiol) group of cysteine residues, which are potent nucleophiles, especially in their deprotonated thiolate form.[2] However, it can also react with other nucleophilic residues, which can lead to non-specific labeling. These include:
-
Histidine: The imidazole (B134444) side chain can be alkylated.[2]
-
Lysine (B10760008): The ε-amino group can also be a target.[2]
-
Methionine, Aspartic Acid, and Glutamic Acid: These have also been reported to react with similar bromoacetyl compounds, though typically to a lesser extent.
Q4: What is non-specific protein labeling and why is it a concern?
Non-specific labeling, or non-specific binding, refers to the covalent modification of amino acid residues other than the intended target or interactions with other proteins or surfaces in a sample.[3][4] This is a significant concern as it can lead to high background signals, reduced assay sensitivity and specificity, and inaccurate experimental results.[3]
Q5: How can I prevent non-specific labeling?
Preventing non-specific labeling involves a multi-faceted approach including:
-
Optimizing Reaction Conditions: Carefully controlling the pH, molar ratio of the labeling reagent to the protein, reaction time, and temperature is crucial.
-
Using Blocking Buffers: Pre-treating your protein sample or solid support with a blocking agent can saturate non-specific binding sites.[3][4]
-
Quenching the Reaction: Adding a quenching agent after the desired reaction time will consume any unreacted this compound, preventing further labeling.
-
Purification: Removing excess labeling reagent and by-products after the reaction is essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background / Non-Specific Labeling | Reaction pH is too high: At higher pH, the ε-amino group of lysine and the imidazole ring of histidine are deprotonated and more nucleophilic, increasing their reactivity with the bromoacetyl group.[2] | Lower the reaction pH to 6.5-7.5. This favors the reaction with the more nucleophilic cysteine thiolate anion while keeping most lysine residues protonated and less reactive.[2] |
| Molar excess of this compound is too high: A large excess of the labeling reagent increases the likelihood of reactions with less reactive, non-target residues. | Perform a titration experiment to determine the optimal molar ratio of reagent to protein. Start with a range of 10:1 to 40:1 and aim for the lowest ratio that provides sufficient labeling of the target site.[5] | |
| Reaction time is too long: Extended incubation can lead to the labeling of secondary, less reactive sites. | Optimize the reaction time by performing a time-course experiment. Analyze samples at different time points to find the shortest time required for target labeling. | |
| Inadequate blocking: Non-specific binding sites on the protein or other surfaces have not been sufficiently saturated. | Use a blocking buffer prior to the labeling reaction. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers.[3][4][6] The choice of blocker may need to be empirically determined for your specific assay.[6] | |
| Low or No Labeling | Reaction pH is too low: The primary target, the cysteine thiol group, is less nucleophilic in its protonated state at acidic pH. | Increase the reaction pH to a range of 7.0-8.5 to increase the concentration of the more reactive thiolate anion.[2] |
| Protein concentration is too low: The kinetics of the labeling reaction are concentration-dependent. | Increase the protein concentration. A concentration of at least 1-2 mg/mL is often recommended.[7] | |
| Presence of competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the protein for reaction with the bromoacetyl group. | Use a non-nucleophilic buffer such as phosphate (B84403) or borate (B1201080) buffer at the desired pH. | |
| Oxidation of cysteine residues: Cysteine thiols can oxidize to form disulfide bonds, which are unreactive towards the bromoacetyl group. | If targeting cysteines, ensure they are in a reduced state. This may involve pre-treatment with a reducing agent like DTT, followed by its removal before adding the labeling reagent. | |
| Protein Precipitation During Labeling | Alteration of protein's isoelectric point: Labeling modifies the charge of amino acid residues, which can alter the protein's overall pI and lead to precipitation if the buffer pH is close to the new pI. | Adjust the buffer pH to be further away from the protein's isoelectric point. |
| High concentration of organic solvent: If this compound is dissolved in an organic solvent like DMSO, a high final concentration can denature the protein. | Keep the final concentration of the organic solvent to a minimum, typically below 5%. | |
| Over-labeling: Excessive modification of the protein surface can lead to conformational changes and aggregation. | Reduce the molar excess of the labeling reagent and/or the reaction time.[8] |
Quantitative Data Summary
The selectivity of the bromoacetyl group is highly dependent on the pH of the reaction environment. The table below summarizes the relative reactivity of key amino acid residues at different pH values.
| Amino Acid Residue | Functional Group | Reactivity at pH 6.5 | Reactivity at pH 7.4 | Reactivity at pH 9.0 | Notes |
| Cysteine | Thiol (-SH) | High | High | Very High | The deprotonated thiolate anion is the primary reactive species, and its concentration increases with pH.[2] |
| Histidine | Imidazole | Low | Moderate | High | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0).[2] |
| Lysine | ε-Amino (-NH2) | Very Low | Low | Moderate | The amino group is predominantly protonated and thus less reactive at physiological pH (pKa ~10.5).[2] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and experimental goals and should be determined empirically.
1. Materials and Reagents:
-
Purified protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or other non-nucleophilic buffer)
-
Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine in reaction buffer
-
Desalting column (e.g., Sephadex G-25)
2. Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the buffer contains any interfering nucleophiles (e.g., Tris, azide), they must be removed by dialysis or buffer exchange.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to test a range of molar ratios (e.g., 10:1, 20:1, 40:1 reagent:protein).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration that is in large excess to the initial concentration of the this compound (e.g., 10-50 mM).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and the quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Confirm labeling and assess specificity using appropriate analytical techniques such as mass spectrometry.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Blocking reagents [abcam.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. google.com [google.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Stability of 4-(Bromoacetyl)phenoxyacetic acid stock solutions and proper storage
This technical support center provides guidance on the stability and proper storage of 4-(Bromoacetyl)phenoxyacetic acid stock solutions. As a potent protein tyrosine phosphatase (PTP) inhibitor, maintaining the integrity of this compound is critical for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in a stock solution?
A1: Degradation of this compound, an α-bromo ketone, can be indicated by a color change in the solution, which may turn yellow or brown.[1] Another sign is the formation of a precipitate or a decrease in the potency of the inhibitor in your experiments. The release of hydrogen bromide (HBr) gas, which has a sharp odor, is another indicator of decomposition.[1]
Q2: What are the main chemical pathways through which this compound might degrade?
A2: The this compound molecule contains two key features that influence its stability: an α-bromo ketone and a phenoxyacetic acid moiety. The α-bromo ketone is susceptible to two primary degradation pathways:
-
Dehydrobromination: This elimination reaction can be catalyzed by bases and results in the formation of an α,β-unsaturated ketone.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the bromoacetyl group, forming an α-hydroxy ketone and HBr.[1]
The phenoxyacetic acid portion is generally more stable but can be subject to degradation under harsh conditions such as ozonation or microbial action.[2][3]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For preparing stock solutions, it is advisable to use dry, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The use of anhydrous solvents is crucial to minimize hydrolysis of the bromoacetyl group.[1]
Q4: How should I store my this compound stock solutions?
A4: To maximize the shelf life of your stock solutions, they should be stored in a cool, dark, and dry environment.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. For a related compound, phenoxyacetic acid, storage at -20°C for up to 1 year and at -80°C for up to 2 years in DMSO has been suggested.[4] Given the reactive nature of the bromoacetyl group, storage at -80°C is preferable.
Stability of Stock Solutions
| Storage Condition | Recommended Solvent | Probable Stability | Key Considerations |
| Long-term (-80°C) | Anhydrous DMSO, Anhydrous DMF | Likely stable for ≥ 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. Use tightly sealed vials. |
| Short-term (-20°C) | Anhydrous DMSO, Anhydrous DMF | Likely stable for several months | Monitor for signs of degradation. Minimize exposure to ambient temperature and light. |
| Working Solution (2-8°C) | Anhydrous DMSO, Anhydrous DMF | Use within a few days | Prepare fresh for critical experiments. Protect from light. |
| Room Temperature | Anhydrous DMSO, Anhydrous DMF | Not Recommended | Significant degradation is possible. |
Troubleshooting Guide
Problem: I am observing a loss of inhibitory activity in my experiments.
This issue could be related to the degradation of your this compound stock solution. The following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for decreased inhibitor potency.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
If you suspect your stock solution has degraded, or if you want to establish a stability timeline for your specific laboratory conditions, you can perform the following stability assessment protocol.
Objective: To determine the integrity of a this compound stock solution over time.
Materials:
-
Your stored this compound stock solution.
-
Freshly prepared this compound stock solution (as a control).
-
Appropriate solvent (e.g., anhydrous DMSO).
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Suitable column (e.g., C18).
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
Procedure:
-
Prepare a fresh control solution: Dissolve solid this compound in the same anhydrous solvent as your stored stock to the same concentration.
-
Dilute samples: Dilute both your stored stock solution and the freshly prepared control solution to an appropriate concentration for HPLC or LC-MS analysis.
-
Analyze by HPLC/LC-MS:
-
Inject the freshly prepared control solution to obtain a reference chromatogram. Note the retention time and peak area of the parent compound.
-
Inject the diluted stored stock solution.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to the control.
-
Look for a decrease in the peak area of the parent compound in the stored sample.
-
Observe the appearance of new peaks, which would indicate degradation products.
-
The percentage of the remaining parent compound can be calculated by comparing its peak area in the stored sample to that in the fresh sample.
-
Interpretation of Results:
A significant decrease in the parent peak area and the appearance of new peaks are indicative of degradation. This suggests that the stored stock solution should be discarded and a fresh one prepared.
Signaling Pathway Inhibition
This compound is an inhibitor of Protein Tyrosine Phosphatases (PTPs). PTPs, along with Protein Tyrosine Kinases (PTKs), are crucial regulators of signal transduction pathways that control a wide array of cellular processes.
Caption: Mechanism of PTP inhibition in a signaling pathway.
References
Technical Support Center: Quenching Reactions of 4-(Bromoacetyl)phenoxyacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively and safely quenching reactions involving the electrophilic alkylating agent, 4-(Bromoacetyl)phenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quenching its reactions important?
A1: this compound is a protein tyrosine phosphatase (PTP) inhibitor.[1] Its reactivity stems from the α-bromoacetyl group, which makes it a potent electrophilic alkylating agent.[2][3] Quenching is a critical step to neutralize any unreacted this compound. This is necessary to stop the reaction definitively, prevent the formation of unwanted byproducts during workup and purification, and ensure the safe handling and disposal of the reaction mixture.
Q2: What are the primary hazards associated with quenching this type of compound?
A2: The primary hazard is the potential for a highly exothermic (heat-releasing) reaction, especially if the quenching agent is added too quickly or in a concentrated form.[4] this compound and related α-halo ketones are lachrymators (tear-producing) and can cause skin and eye irritation.[5][6] Therefore, controlled conditions and appropriate personal protective equipment (PPE) are essential.
Q3: Which quenching agents are recommended for this compound?
A3: Nucleophilic quenching agents that can react with the electrophilic bromoacetyl group are recommended. Common and effective choices include aqueous solutions of sodium thiosulfate (B1220275), sodium bisulfite, or sodium sulfite (B76179).[4][7] In some cases, amines or thiols can also be used, but these may introduce complications in purification.
Q4: How do I know if the quenching process is complete?
A4: A common method to monitor the reaction is Thin Layer Chromatography (TLC). A sample of the reaction mixture can be analyzed before and after quenching. The complete disappearance of the this compound spot on the TLC plate indicates a successful quench. If the reaction involves colored reagents (like bromine), a color change from reddish-brown or yellow to colorless can also signify completion.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Quenching is violently exothermic and difficult to control. | 1. The concentration of the quenching agent is too high.2. The quenching agent is being added too quickly.3. The reaction mixture was not sufficiently cooled. | 1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[4]2. Add the quenching agent dropwise or in small portions with vigorous stirring.[4]3. Cool the reaction mixture in an ice bath (0-5 °C) before and during the quench.[8] |
| A fine white or yellow precipitate forms after quenching with sodium thiosulfate. | Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur.[4] | 1. Adjust the pH of the reaction mixture to be neutral or slightly basic (e.g., with sodium bicarbonate) before or during the quench.2. Use an alternative quenching agent like sodium sulfite or sodium bisulfite.[4]3. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[4] |
| The spot for this compound persists on TLC after quenching. | An insufficient amount of quenching agent was added. | Add more of the quenching solution in small portions until a TLC analysis shows the complete consumption of the starting material. Be mindful that the quenching reaction can be exothermic, so add the quencher slowly and with cooling if necessary.[4] |
| Product is lost or degraded during workup. | The product may be unstable to the pH conditions of the quench or workup. | Test the stability of your product by taking a small aliquot of the reaction mixture before quenching, treating it with the quenching/workup solution, and analyzing the result by TLC. If degradation occurs, a different quenching agent or workup procedure may be needed.[9] |
| An emulsion forms during the aqueous workup. | The polarity of the solvent system may be too similar to the aqueous layer, or vigorous shaking may have occurred. | 1. Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer.2. Allow the mixture to stand for a longer period.3. Filter the entire mixture through a pad of celite. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This protocol is effective but requires careful pH monitoring to avoid sulfur precipitation.
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Neutralize (if acidic): If the reaction was run under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the pH is neutral or slightly basic (pH 7-8).
-
Slow Addition of Quenching Agent: Slowly add the 10% sodium thiosulfate solution to the reaction mixture dropwise with vigorous stirring. Maintain the internal temperature below 10 °C.
-
Monitor and Complete: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15-30 minutes.
-
Verify Completion: Remove a small aliquot and spot it on a TLC plate to confirm the absence of this compound.
-
Proceed to Workup: The reaction is now quenched and can be warmed to room temperature before proceeding with the extractive workup.
Protocol 2: Quenching with Aqueous Sodium Bisulfite
This is a reliable alternative that avoids the issue of sulfur precipitation.
-
Cool the Reaction Mixture: As in the previous protocol, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).
-
Slow Addition of Quenching Agent: Add the 10% sodium bisulfite solution dropwise to the cooled and vigorously stirred reaction mixture. Monitor the internal temperature to ensure it remains below 10 °C.
-
Monitor and Complete: After the addition is complete, let the mixture stir for an additional 15-30 minutes at 0-5 °C.
-
Verify Completion: Use TLC to confirm that all the this compound has been consumed.
-
Proceed to Workup: The quenched reaction mixture can be warmed to room temperature for subsequent extraction.
Quantitative Data Summary (Example Scenario)
The following table provides an example of reagent quantities for a typical lab-scale reaction.
| Parameter | Value | Notes |
| Reactant Scale | ||
| This compound | 1.0 g (3.86 mmol) | Limiting reagent |
| Nucleophile (e.g., a thiol) | 1.1 eq (4.25 mmol) | |
| Reaction Solvent (e.g., THF) | 20 mL | |
| Quenching Agent | ||
| 10% (w/v) Sodium Thiosulfate | ~5-10 mL | Added until TLC confirms completion |
| 10% (w/v) Sodium Bisulfite | ~5-10 mL | Added until TLC confirms completion |
| Temperature Control | ||
| Reaction Temperature | 25 °C (Room Temp) | Example reaction condition |
| Quenching Temperature | 0-5 °C | Critical for safety and control |
| Time | ||
| Reaction Time | 2-4 hours | Varies based on nucleophile |
| Quenching Time | 15-30 minutes | After addition of quenching agent |
Visualizations
Caption: SHP2 phosphatase signaling pathway and point of inhibition.
Caption: Experimental workflow for quenching the reaction.
Caption: Troubleshooting decision tree for the quenching process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 Phosphatase [biology.kenyon.edu]
- 7. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of 4-(Bromoacetyl)phenoxyacetic acid in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 4-(Bromoacetyl)phenoxyacetic acid in cellular models. This document addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to function as a protein tyrosine phosphatase (PTP) inhibitor.[1] The bromoacetyl group is an electrophilic moiety that can form a covalent bond with nucleophilic residues, such as the cysteine residue in the active site of many PTPs, leading to irreversible inhibition.[2]
Q2: What are the potential off-target effects of this compound?
A2: Due to the reactive nature of the bromoacetyl group, this compound can potentially react with other cellular nucleophiles besides its intended PTP targets.[2][3] The primary off-target nucleophiles in a cellular context are the side chains of cysteine, histidine, and lysine (B10760008) residues on other proteins.[2] This can lead to the modulation of various signaling pathways and cellular processes unrelated to PTP inhibition.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of the compound and the shortest necessary treatment time. Performing dose-response and time-course experiments is highly recommended to determine the optimal experimental conditions. Additionally, including proper controls, such as a less reactive analog of the compound if available, can help distinguish on-target from off-target effects.
Q4: I am observing high levels of cytotoxicity. What could be the cause?
A4: High cytotoxicity can result from on-target effects (inhibition of PTPs essential for cell survival), off-target covalent modification of critical cellular proteins, or non-specific reactivity. The bromoacetyl group can contribute to cytotoxicity through off-target alkylation.[3] It is also possible that the observed toxicity is an inherent consequence of inhibiting the targeted PTPs in your specific cellular model.
Q5: My results are inconsistent across experiments. What are the possible reasons?
A5: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions regularly.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular responses.
-
Experimental Technique: Ensure consistent timing of treatments and assays, as well as precise pipetting.
-
Assay Interference: The compound may interfere with your assay readout (e.g., autofluorescence).[4][5]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Signaling Pathway Activation
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition | 1. Perform a kinase profile screen: Assess the inhibitory activity of the compound against a panel of kinases to identify potential off-target interactions. 2. Use orthogonal assays: Confirm findings with a different experimental approach. For example, if you observe a change in protein phosphorylation by Western blot, use a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding to the putative off-target.[6][7] 3. Chemical proteomics: Employ affinity chromatography with your compound as bait to pull down interacting proteins for identification by mass spectrometry.[6] |
| Activation of stress response pathways | The reactive bromoacetyl group can induce cellular stress responses (e.g., the NRF2 pathway).[4] 1. Monitor stress markers: Perform Western blot analysis for markers of cellular stress, such as phosphorylated eIF2α or NRF2 activation. 2. Include a non-reactive control: Synthesize or obtain an analog of the compound where the bromine is replaced with a hydrogen to assess the effects of the core scaffold without the reactive group. |
| Nonspecific covalent modification | 1. Competitive Activity-Based Protein Profiling (ABPP): This technique can help identify the proteome-wide targets of your covalent inhibitor.[8] 2. Washout experiment: Treat cells with the inhibitor, then wash it out and monitor the duration of the biological effect. A long-lasting effect after washout is indicative of covalent modification.[9] |
Issue 2: High Background or False Positives in Assays
| Possible Cause | Troubleshooting Steps |
| Compound autofluorescence | 1. Measure compound fluorescence: Scan the emission spectrum of the compound at the excitation wavelength of your assay to determine if it overlaps with your detection wavelength. 2. Use a different fluorescent dye: If possible, switch to a fluorescent probe with a different excitation/emission spectrum. 3. Include a "compound only" control: Subtract the background signal from the compound in the absence of any biological material. |
| Assay technology interference | Reactive compounds can interfere with certain assay technologies, such as those relying on luciferase or redox-sensitive reagents.[5] 1. Test for luciferase inhibition: If using a luciferase-based reporter assay, perform a counterscreen with purified luciferase to check for direct inhibition. 2. Assess redox activity: Use assays to determine if your compound is generating reactive oxygen species (ROS). |
| Compound aggregation | At higher concentrations, small molecules can form aggregates that can lead to non-specific inhibition or other assay artifacts.[5] 1. Dynamic Light Scattering (DLS): Use DLS to check for the formation of aggregates at the concentrations used in your experiments. 2. Include a detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer can help prevent aggregation. |
Quantitative Data Summary
The following table presents illustrative data on the inhibitory activity and cellular effects of this compound. Note: This data is representative and may not reflect the actual values for this specific compound, as comprehensive profiling data is not publicly available. Researchers should generate their own data for their specific experimental system.
| Parameter | Value | Assay Type | Notes |
| PTP1B IC50 | 0.5 µM | Biochemical Assay | Illustrative value for a primary target. |
| SHP-1 IC50 | 1.2 µM | Biochemical Assay | Illustrative value for a related PTP. |
| HeLa Cell Viability (IC50) | 15 µM | 72h MTT Assay | Cytotoxicity can vary significantly between cell lines. |
| Kinase X IC50 | > 50 µM | Biochemical Assay | Example of a potential off-target kinase. |
| Kinase Y IC50 | 8 µM | Biochemical Assay | Example of a potential off-target kinase hit. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its target protein(s) in a cellular context.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at the desired concentration for the desired time.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble and precipitated protein fractions.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on a specific signaling pathway.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations and for different durations.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Inhibition of a PTP by this compound can lead to hyperphosphorylation of an RTK and downstream signaling.
Caption: A logical workflow for the investigation and validation of potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Promega Corporation [promega.com]
- 8. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of protein labeling with 4-(Bromoacetyl)phenoxyacetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 4-(Bromoacetyl)phenoxyacetic acid for protein labeling.
Troubleshooting Guides
This section addresses specific issues that may arise during the protein labeling process, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my protein labeling efficiency with this compound consistently low?
Possible Causes & Solutions:
-
Suboptimal pH: The reaction between the bromoacetyl group and nucleophilic amino acid residues, primarily cysteine, is pH-dependent. The thiol group of cysteine needs to be in its nucleophilic thiolate form (-S⁻) for efficient reaction, which is favored at a pH above its pKa (around 8.5).
-
Solution: Ensure your reaction buffer has a pH in the range of 7.5-8.5. A pH below 7 can significantly slow down the reaction.[1] Be cautious with pH levels above 8.5, as this can increase the reactivity of other nucleophiles like lysine (B10760008), leading to non-specific labeling.[2]
-
-
Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in the labeling buffer will react with the bromoacetyl group, quenching the labeling reaction.
-
Solution: Thoroughly remove any reducing agents from your protein sample before adding this compound. This can be achieved by dialysis, desalting columns, or buffer exchange.
-
-
Insufficient Reagent Concentration: The molar ratio of the labeling reagent to the protein is a critical factor.[2]
-
Solution: Increase the molar excess of this compound. A 10- to 20-fold molar excess is a common starting point. Optimization may be required for your specific protein.
-
-
Short Reaction Time or Low Temperature: The labeling reaction may not have proceeded to completion.
-
Protein Aggregation/Precipitation: The addition of the labeling reagent, which is often dissolved in an organic solvent like DMSO, can cause the protein to precipitate.
-
Solution: Add the this compound solution to the protein solution slowly while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <5% v/v). If precipitation occurs, try lowering the molar ratio of the labeling reagent.[4]
-
Q2: I'm observing significant non-specific labeling or modification of unintended amino acids. How can I improve specificity?
Possible Causes & Solutions:
-
High pH: As mentioned, a high pH increases the nucleophilicity of other amino acid side chains, particularly the ε-amino group of lysine and the imidazole (B134444) group of histidine.[5]
-
Solution: Lower the pH of the reaction buffer to a range of 7.0-7.5. This will favor the more nucleophilic cysteine thiolate over other residues.
-
-
Excessive Reagent Concentration and Long Reaction Times: High concentrations of the alkylating agent and prolonged incubation can lead to the modification of less reactive sites.[2]
-
Solution: Reduce the molar excess of this compound and optimize the reaction time by performing a time-course experiment to find the point of maximum specific labeling with minimal non-specific modification.
-
-
Reaction with Other Nucleophiles: Besides cysteine, this compound can react with the side chains of lysine, histidine, and methionine, as well as the N-terminal amino group.[5][6]
-
Solution: If your protein of interest does not have a conveniently located cysteine, and you are targeting other residues, you will need to carefully optimize the reaction conditions (pH, reagent ratio, time) to favor one residue over others. If cysteine is the target, ensure it is accessible and reactive.
-
Q3: My protein has precipitated out of solution during or after the labeling reaction. What should I do?
Possible Causes & Solutions:
-
Hydrophobic Nature of the Label: Attaching the relatively hydrophobic this compound moiety can decrease the overall solubility of the protein, especially if multiple labels are attached.[4]
-
Solution: Reduce the degree of labeling by lowering the molar excess of the reagent or shortening the reaction time. You can also try including solubility-enhancing additives in your buffer, such as arginine or non-ionic detergents, if they are compatible with your downstream application.
-
-
Solvent Shock: Rapid addition of the labeling reagent dissolved in an organic solvent can cause localized high concentrations of the solvent, leading to protein precipitation.
-
Solution: Add the reagent dropwise while gently stirring or vortexing the protein solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary target residues for this compound?
The primary target for haloacetyl compounds like this compound is the sulfhydryl group of cysteine residues due to their high nucleophilicity, forming a stable thioether bond.[2] However, it can also react with other nucleophilic residues such as the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine, particularly at higher pH and reagent concentrations.[5][6]
Q2: What is the optimal pH for labeling with this compound?
The optimal pH is a balance between reaction efficiency and specificity. For selective labeling of cysteine residues, a pH range of 7.0-8.0 is generally recommended.[7] A pH towards the higher end of this range (7.5-8.0) will increase the reaction rate but also the risk of modifying other residues.
Q3: How can I determine the efficiency of my labeling reaction?
Labeling efficiency can be determined using several methods:
-
UV-Vis Spectroscopy: If the label has a distinct absorbance peak, you can measure the absorbance at that wavelength and at 280 nm to calculate the degree of labeling.[8]
-
Mass Spectrometry: This is a highly accurate method to determine the mass shift corresponding to the covalent addition of the label to the protein, allowing for the calculation of the number of attached labels.[9]
-
Amino Acid Analysis: Acid hydrolysis of the labeled protein conjugate will release S-carboxymethylcysteine, which can be quantified to determine the extent of cysteine modification.[7]
Q4: Can I use this compound to label proteins that do not have any cysteine residues?
Yes, while less efficient and specific, you can target other nucleophilic residues like lysine or histidine by adjusting the reaction conditions. This typically requires a higher pH (8.5-9.0) and a larger excess of the labeling reagent. However, this will likely result in a heterogeneous population of labeled proteins with modifications at various sites.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5, containing 150 mM NaCl and 1 mM EDTA).
-
If the protein has been stored in a buffer containing reducing agents, these must be removed. Perform buffer exchange into the reaction buffer using a desalting column or dialysis.
-
Determine the protein concentration accurately using a method such as a BCA assay or by measuring absorbance at 280 nm.
-
-
Labeling Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent slowly while gently vortexing to prevent protein precipitation.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark. The optimal time may vary, so a time-course experiment is recommended for new proteins.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule with a free thiol group, such as β-mercaptoethanol or cysteine, to a final concentration of approximately 50 mM to quench any unreacted this compound.
-
-
Removal of Excess Reagent:
-
Remove the unreacted labeling reagent and the quenching agent by size-exclusion chromatography, dialysis, or using a desalting column.
-
-
Characterization:
-
Determine the degree of labeling using one of the methods described in FAQ Q3.
-
Data Presentation
Table 1: Factors Influencing Labeling Efficiency and Specificity
| Parameter | Effect on Efficiency | Effect on Specificity | Recommended Starting Conditions |
| pH | Increases with higher pH (favors thiolate)[2] | Decreases at higher pH (side reactions with Lys, His)[5] | 7.0 - 8.0 for Cys; 8.5 - 9.0 for Lys/His |
| Reagent:Protein Molar Ratio | Increases with higher ratio[2] | Decreases with higher ratio (off-target labeling)[9] | 10:1 to 20:1 |
| Reaction Temperature | Increases with higher temperature[2] | Can decrease at higher temperatures (protein denaturation, side reactions) | Room Temperature (~25°C) |
| Reaction Time | Increases with longer time[2] | Decreases with longer time (off-target labeling)[2] | 1 - 4 hours |
Visualizations
Caption: A typical experimental workflow for protein labeling.
References
- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Dealing with the photoreversibility of 4-(Bromoacetyl)phenoxyacetic acid inhibition
Welcome to the technical support center for 4-(Bromoacetyl)phenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this protein tyrosine phosphatase (PTP) inhibitor, with a special focus on its potential photoreversibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that functions as a protein tyrosine phosphatase (PTP) inhibitor.[1] PTPs are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins. By inhibiting PTPs, this compound can modulate signaling pathways that are regulated by tyrosine phosphorylation. One of the known targets for phenoxyacetic acid-based inhibitors is the Hematopoietic Protein Tyrosine Phosphatase (HePTP).[2] HePTP is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically affecting ERK1/2 and p38.[2][3][4][5]
Q2: Is this compound light-sensitive?
A2: While specific data on the photoreversibility of this compound is not available, phenoxyacetic acid derivatives are known to be photosensitive and can undergo photodegradation upon exposure to UV light.[6][7][8][9] Therefore, it is prudent to assume that this compound is light-sensitive and should be handled accordingly to ensure experimental reproducibility.
Q3: What are the potential consequences of exposing this inhibitor to light during an experiment?
A3: Exposure to light, particularly UV radiation, could potentially lead to the degradation of the compound, which may result in a loss of its inhibitory activity.[6] This could lead to inconsistent and difficult-to-interpret experimental results. The photodegradation products could also have off-target effects or interfere with assay readouts.
Q4: How should I store and handle this compound?
A4: To minimize light exposure, this compound should be stored in a dark, cool place, preferably in an amber vial or a container wrapped in aluminum foil.[10] When preparing solutions and performing experiments, it is recommended to work in a dimly lit room or use red light, and to use opaque or amber-colored tubes and plates.[10][11]
Q5: What signaling pathway is primarily affected by this inhibitor?
A5: As a PTP inhibitor with activity against HePTP, this compound is expected to impact the MAPK signaling pathway.[2] HePTP dephosphorylates and inactivates the MAP kinases ERK1/2 and p38.[3][4][5] By inhibiting HePTP, this compound would lead to sustained phosphorylation and activation of ERK1/2 and p38, thereby prolonging their signaling activity.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound, with a focus on problems related to its potential photosensitivity.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible inhibition between experiments. | Photodegradation of the inhibitor: The compound may be degrading due to exposure to ambient light during sample preparation or the assay itself. | Minimize light exposure: Work in a darkened room or under red light. Use amber-colored or foil-wrapped tubes and plates. Prepare inhibitor solutions fresh for each experiment.[10][11] |
| Inconsistent light exposure: Different experiments might have varying levels of light exposure, leading to different degrees of inhibitor degradation. | Standardize lighting conditions: Ensure that all experiments are performed under the same, controlled lighting conditions. | |
| Complete loss of inhibitory activity. | Degradation of stock solution: The inhibitor stock solution may have degraded over time due to repeated exposure to light or improper storage. | Prepare fresh stock solutions: Aliquot the solid compound into smaller, single-use amounts and store in the dark. Prepare fresh stock solutions frequently. |
| Incorrect storage: Storing the compound or its solutions at an inappropriate temperature or in clear containers can accelerate degradation. | Follow recommended storage conditions: Store the solid compound and solutions in a cool, dark place as recommended by the manufacturer. | |
| High background signal or unexpected off-target effects. | Formation of photodegradation products: Light-induced breakdown of the inhibitor can produce new compounds with unforeseen biological activities or assay interference. | Confirm compound integrity: If possible, use techniques like HPLC or mass spectrometry to check the purity of your inhibitor stock solution. |
| Assay interference: The inhibitor or its degradation products may be interfering with the detection method (e.g., fluorescence or absorbance). | Run appropriate controls: Include controls with the inhibitor alone (no enzyme) to check for any direct effect on the assay signal. | |
| Variability within a single multi-well plate. | Uneven light exposure across the plate: Wells on the edge of the plate may receive more light than those in the center, leading to differential degradation of the inhibitor. | Protect the plate from light: Keep the plate covered with a light-blocking lid or aluminum foil as much as possible during incubations and before reading. |
Experimental Protocols
General Protocol for a Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is a general guideline and should be optimized for the specific PTP and substrate being used. Special considerations for handling a photosensitive inhibitor are included.
Materials:
-
Purified PTP enzyme (e.g., HePTP)
-
PTP substrate (e.g., a phosphopeptide or a small molecule substrate like p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate)[12][13]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[14]
-
This compound
-
96-well microplate (clear for colorimetric assays, black for fluorescence assays)
-
Microplate reader
Procedure:
-
Inhibitor Preparation:
-
All steps involving the inhibitor should be performed in a dimly lit environment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer using amber-colored microcentrifuge tubes.
-
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells of the microplate.
-
Add 25 µL of the diluted inhibitor solutions to the test wells.
-
Add 25 µL of the solvent (e.g., DMSO) to the "no inhibitor" control wells.
-
Add 25 µL of assay buffer to the "no enzyme" control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of the PTP enzyme in assay buffer.
-
Add 25 µL of the enzyme solution to the test and "no inhibitor" wells.
-
Add 25 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Reaction Initiation and Incubation:
-
Prepare the substrate solution in assay buffer.
-
Add 25 µL of the substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for an appropriate time (e.g., 15-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction if necessary (e.g., for endpoint assays).
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the "no enzyme" control readings from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: HePTP's role in the MAPK signaling pathway.
Experimental Workflow
Caption: Recommended workflow for photosensitive inhibitors.
Troubleshooting Logic
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PTPs by H(2)O(2) regulates the activation of distinct MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematopoietic Protein Tyrosine Phosphatase Suppresses Extracellular Stimulus-Regulated Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic protein tyrosine phosphatase suppresses extracellular stimulus-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 8. researchgate.net [researchgate.net]
- 9. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Minimizing cytotoxicity of 4-(Bromoacetyl)phenoxyacetic acid in live-cell imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxicity of 4-(Bromoacetyl)phenoxyacetic acid during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound used in research as a protein tyrosine phosphatase (PTP) inhibitor[1]. Its mechanism of action involves the irreversible alkylation of the cysteine residue in the active site of PTPs, leading to their inactivation. This covalent modification is due to the reactive bromoacetyl group.
Q2: What are the common causes of cytotoxicity observed with this compound in live-cell imaging?
The cytotoxicity of this compound primarily stems from two sources:
-
On-target cytotoxicity: As a PTP inhibitor, it can disrupt critical cellular signaling pathways regulated by tyrosine phosphorylation, which can lead to apoptosis or other forms of cell death[2][3][4]. Inhibition of specific PTPs like PTP1B can induce a form of apoptosis known as anoikis by affecting cell-cell adhesion[2].
-
Off-target effects: The reactive bromoacetyl moiety can potentially react with other cellular nucleophiles besides the target PTPs, leading to non-specific cellular damage and toxicity.
-
Phototoxicity: While less specific to this compound, prolonged exposure to high-intensity light during fluorescence imaging can generate reactive oxygen species (ROS), contributing to cellular stress and death[5].
Q3: What are the initial signs of cytotoxicity I should look for in my live-cell imaging experiments?
Early indicators of cytotoxicity include:
-
Changes in cell morphology, such as rounding, shrinking, or blebbing of the cell membrane.
-
Reduced cell proliferation or cell division arrest.
-
Decreased cell motility.
-
Signs of apoptosis, such as chromatin condensation or nuclear fragmentation.
-
Loss of mitochondrial membrane potential.
Q4: How can I distinguish between cytotoxicity from the compound itself and phototoxicity?
To differentiate between chemical toxicity and phototoxicity, you can perform control experiments. Include a "no light" control where cells are treated with this compound but are not exposed to the imaging light source. If you observe similar levels of cell death in both the imaged and non-imaged treated cells, the toxicity is likely due to the compound itself. If cell death is significantly higher in the imaged cells, phototoxicity is a contributing factor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. Start with a low concentration and titrate upwards. |
| Prolonged incubation time. | Minimize the incubation time to the shortest duration required to achieve a sufficient signal. This reduces the overall exposure of the cells to the compound. | |
| High reactivity of the bromoacetyl group. | Consider using a less reactive analog if available, or ensure that the experimental conditions (e.g., pH) do not enhance its reactivity non-specifically. | |
| Phototoxicity. | Reduce the excitation light intensity and exposure time to the minimum required for image acquisition. Increase the time interval between image captures in time-lapse experiments. Use a more sensitive camera to allow for lower light levels. | |
| Low Signal-to-Noise Ratio | Insufficient concentration of the compound. | Gradually increase the concentration while monitoring for cytotoxic effects. |
| Short incubation time. | Increase the incubation time in increments, ensuring it does not lead to significant cell death. | |
| Suboptimal imaging parameters. | Optimize microscope settings, including detector gain and binning, to enhance signal detection without increasing light exposure. | |
| Inconsistent Results | Variability in cell health. | Ensure consistent cell culture conditions and use cells at a similar passage number and confluency for all experiments. |
| Instability of the compound in media. | Prepare fresh solutions of this compound for each experiment and minimize the time it sits (B43327) in the culture medium before imaging. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Phenoxazine derivatives | NB-1 (Neuroblastoma) | Proliferation Assay | Phx-1: ~20 µM, Phx-3: ~0.5 µM | [6] |
| PTP1B Inhibitor | D492, HMLE (Breast Epithelial) | Proliferation/Anoikis Assay | Not specified, but effects observed | [2] |
| Phenylacetic acid | Aortic Endothelial Cells | TNF-α secretion | 0.5 - 5 mM | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol uses a standard MTT assay to determine the concentration range that maintains high cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired duration of your live-cell imaging experiment (e.g., 4, 12, or 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal concentration for live-cell imaging should result in >90% cell viability.
Protocol 2: Live-Cell Imaging with this compound
This protocol outlines a general procedure for live-cell imaging while minimizing cytotoxicity.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete culture medium (phenol red-free is recommended to reduce background fluorescence)
-
This compound at the pre-determined optimal concentration
-
Live-cell imaging microscope with an environmental chamber (to maintain 37°C and 5% CO2)
Procedure:
-
Cell Preparation: Plate cells on the imaging dish and allow them to adhere and reach the desired confluency.
-
Compound Loading: Replace the culture medium with fresh, pre-warmed medium containing the optimal concentration of this compound.
-
Incubation: Incubate the cells for the minimal time required for the compound to engage its target. This should be determined empirically.
-
Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the temperature and atmosphere to equilibrate before starting the imaging.
-
-
Image Acquisition:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize the exposure time for each image.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of your process of interest.
-
-
Post-Imaging Viability Check: After the imaging session, you can perform a viability assay (e.g., using a live/dead stain like Calcein AM/Ethidium Homodimer-1) on the imaged cells to confirm their health.
Visualizations
Caption: Workflow for minimizing cytotoxicity in live-cell imaging.
Caption: Troubleshooting logic for high cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of phosphatases on proliferative and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 6. Phenoxazine derivatives 2-amino-4,4alpha-dihydro-4alpha-phenoxazine-3-one and 2-aminophenoxazine-3-one-induced apoptosis through a caspase-independent mechanism in human neuroblastoma cell line NB-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTP Inhibitors: 4-(Bromoacetyl)phenoxyacetic acid vs. Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly referenced protein tyrosine phosphatase (PTP) inhibitors: the covalent inhibitor 4-(Bromoacetyl)phenoxyacetic acid and the general competitive inhibitor sodium orthovanadate. This document outlines their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to assist researchers in selecting the appropriate tool for their studies.
Introduction to PTP Inhibition
Protein tyrosine phosphatases (PTPs) are a critical family of signaling enzymes that, in concert with protein tyrosine kinases (PTKs), regulate the phosphorylation state of tyrosine residues on proteins. This dynamic balance is fundamental to a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[1] Dysregulation of PTP activity is implicated in numerous human diseases such as cancer, diabetes, and autoimmune disorders, making them compelling targets for therapeutic intervention.[1][2] The development of potent and selective PTP inhibitors is therefore a key objective in drug discovery and a vital tool for dissecting cellular signaling pathways.[3]
This guide focuses on two distinct types of PTP inhibitors:
-
Sodium Orthovanadate (Na₃VO₄): A well-established, broad-spectrum, reversible inhibitor.
-
This compound: An active site-directed, irreversible (covalent) inhibitor.
Mechanism of Action
The two compounds inhibit PTPs through fundamentally different mechanisms.
Sodium Orthovanadate: This compound is a phosphate (B84403) analog.[4] In its active, monomeric vanadate (B1173111) form (H₂VO₄⁻), it mimics the tetrahedral structure of the phosphate group.[5] This allows it to bind to the active site of PTPs and many other phosphatases (including alkaline phosphatases and ATPases) in a competitive and reversible manner.[5][6] The inhibition can be reversed by dilution or by chelation with agents like EDTA.[5] It is widely used as a general PTP inhibitor in cell lysis buffers to preserve the phosphotyrosine state of proteins for downstream analysis.[5] Of note, for maximum inhibitory activity, sodium orthovanadate solutions must be "activated" by adjusting the pH to 10 and boiling to ensure depolymerization into the active monomeric form.[4]
This compound: This molecule is a covalent, irreversible inhibitor. Its mechanism relies on a two-step process. The phenoxyacetic acid moiety acts as a phosphotyrosine (pTyr) mimetic, guiding the inhibitor to the PTP active site through non-covalent interactions.[1] Once positioned, the highly reactive electrophilic α-bromoketone group forms a covalent bond with the nucleophilic thiol of the catalytic cysteine residue in the PTP active site signature motif (HCX₅R).[1][7] This alkylation permanently inactivates the enzyme. Covalent inhibitors are often used as chemical probes for activity-based profiling or when long-duration, irreversible inhibition is desired.[8]
Data Presentation: Inhibitor Comparison
The following table summarizes the key characteristics of each inhibitor. Specific IC₅₀ values for this compound are not widely reported in publicly available literature, reflecting a common challenge with less-characterized covalent inhibitors compared to benchmark compounds like sodium orthovanadate.
| Feature | Sodium Orthovanadate | This compound |
| Synonyms | Vanadate, PTP Inhibitor X | PTP Inhibitor III |
| CAS Number | 13721-39-6 | 65038-71-3 |
| Inhibition Type | Reversible, Competitive | Irreversible, Covalent |
| Mechanism | Phosphate analog, binds non-covalently to the active site. | Active site-directed alkylation of the catalytic cysteine. |
| IC₅₀ / Kᵢ | General IC₅₀ of ~10 µM for protein tyrosine phosphatases. | Specific IC₅₀ values are not readily available. Similar α-haloacetophenone PTP inhibitors show Kᵢ values in the micromolar range (e.g., PTP Inhibitor II, Kᵢ = 128 µM for SHP-1).[9] |
| Specificity | Broad-spectrum inhibitor of PTPs, alkaline phosphatases, and ATPases.[4] | Expected to inhibit PTPs containing an active site cysteine. The full selectivity profile against the PTP family is not well-documented. |
| Key Features | Requires activation (boiling at pH 10) for maximal activity.[4] Inhibition is reversible. Widely used in lysis buffers. | Forms a permanent covalent bond with the enzyme. Does not require special activation. |
Mandatory Visualizations
Signaling Pathway: PTP1B in Insulin (B600854) Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway and a major therapeutic target for type 2 diabetes and obesity.[10][11][12] The diagram below illustrates how PTP1B dephosphorylates the activated insulin receptor to attenuate downstream signaling.
Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor.
Experimental Workflow: PTP Inhibitor Screening
The discovery and characterization of novel PTP inhibitors typically follow a multi-step screening funnel to identify potent, selective, and cell-active compounds.[13][14]
Caption: A typical experimental workflow for screening and validating PTP inhibitors.
Experimental Protocols
In Vitro PTP Activity Assay (Dose-Response)
This protocol describes a general method for determining the IC₅₀ value of an inhibitor using a fluorescent substrate.
Materials:
-
Purified recombinant PTP enzyme of interest.
-
Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 1 mM EDTA, 0.01% Tween-20.
-
Fluorescent Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) stock solution in DMSO.
-
Inhibitor stock solutions (e.g., 10 mM in DMSO).
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
Methodology:
-
Enzyme Titration: First, determine the optimal enzyme concentration that yields a robust linear reaction rate within the desired assay time (e.g., 15-30 minutes) and is well below the Kₘ of the substrate.
-
Compound Plating: Prepare serial dilutions of the inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of the 384-well plate. Include DMSO-only wells for positive (no inhibition) and no-enzyme wells for negative (background) controls.
-
Enzyme Addition: Prepare the PTP enzyme solution in cold Assay Buffer at a concentration that is 2X the final desired concentration. Add the enzyme solution (e.g., 10 µL) to all wells except the no-enzyme controls. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer at a concentration equal to its Kₘ for the specific PTP (to ensure competitive inhibitors are detected effectively), at 2X the final concentration.[15] Initiate the reaction by adding the substrate solution (e.g., 10 µL) to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-based Phosphoprotein Analysis (Western Blot)
This protocol details how to assess an inhibitor's effect on the phosphorylation status of a target protein in a cellular context.
Materials:
-
Cell line of interest.
-
Cell culture medium and serum.
-
PTP inhibitor (this compound or Sodium Orthovanadate).
-
Stimulant (e.g., growth factor like Insulin or EGF, if required to induce phosphorylation).
-
Lysis Buffer (e.g., RIPA buffer) freshly supplemented with a protease inhibitor cocktail and activated sodium orthovanadate (even when testing another inhibitor, to preserve phosphorylation during lysis).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.
-
Primary antibodies: Phospho-specific antibody for the target protein and a total protein antibody for the same target (for normalization).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., CCD camera-based imager).
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency (e.g., 80-90%). If necessary, serum-starve the cells for several hours to reduce basal phosphorylation levels.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the PTP inhibitor (or vehicle control) for the desired time (e.g., 1-4 hours).
-
Stimulation: If studying a specific pathway, stimulate the cells with the appropriate ligand (e.g., 100 nM Insulin for 10 minutes) to induce phosphorylation of the target protein.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using the supplemented Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with the primary antibody that recognizes the total (phosphorylation-independent) form of the target protein.
-
Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylation as the ratio of the phospho-protein signal to the total-protein signal.
References
- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. neb.com [neb.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Covalent inhibition of protein tyrosine phosphatases - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Covalent Inhibition of the Lymphoid Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Unwavering Advantage: A Comparative Guide to Covalent Inhibition with 4-(Bromoacetyl)phenoxyacetic acid
In the landscape of drug discovery and chemical biology, the strategic choice of an inhibitor can profoundly influence therapeutic outcomes. While reversible inhibitors have long been the mainstay, the deliberate design and application of covalent inhibitors are gaining significant traction. This guide provides a comprehensive comparison of the advantages of using a covalent inhibitor, exemplified by the protein tyrosine phosphatase (PTP) inhibitor 4-(Bromoacetyl)phenoxyacetic acid, over traditional reversible inhibitors.
At its core, the distinction lies in the nature of the interaction. Reversible inhibitors transiently bind to their target proteins through non-covalent forces, leading to a dynamic equilibrium of binding and dissociation. In contrast, covalent inhibitors form a stable, long-lasting bond with their target, effectively leading to its irreversible inactivation. This fundamental difference underpins a cascade of pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target challenging, shallow binding pockets.
A Tale of Two Inhibitors: Covalent vs. Reversible
| Parameter | Covalent Inhibitor (2-bromo-4'-hydroxyacetophenone) | Reversible Inhibitor (Sodium orthovanadate) | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | Protein Tyrosine Phosphatases (general) | [1] |
| Mechanism | Covalent, Irreversible | Reversible, Competitive | [2] |
| Binding Affinity (Ki) | 42 µM | Not applicable (transient binding) | [1] |
| Potency (IC50) | Dependent on incubation time | ~0.86 µM (for a vanadate (B1173111) complex) | [3][4] |
| Duration of Action | Prolonged, independent of drug clearance | Dependent on pharmacokinetic profile | [5] |
| Target Occupancy | Sustained | Fluctuates with drug concentration | [5] |
The Enduring Impact: Key Advantages of Covalent Inhibition
The decision to employ a covalent inhibitor like this compound is driven by several key advantages that translate to more robust and sustained biological effects.
1. Enhanced Potency and Prolonged Duration of Action: By forming a stable covalent bond, these inhibitors can achieve a level of target inactivation that is often orders of magnitude greater than their reversible counterparts. This irreversible action means that the therapeutic effect is maintained long after the inhibitor has been cleared from circulation, potentially allowing for less frequent dosing and improved patient compliance.[5]
2. Overcoming High Substrate Concentrations: In many physiological settings, the natural substrate of an enzyme is present at high concentrations. Reversible inhibitors must constantly compete with this substrate for binding to the active site. Covalent inhibitors, once bound, are not displaced by the substrate, ensuring sustained target engagement even in environments with high substrate turnover.
3. Targeting Challenging Topographies: Some protein targets lack deep, well-defined binding pockets, making them "undruggable" by conventional reversible inhibitors that rely on multiple non-covalent interactions for affinity. The covalent bond provides a strong anchor, enabling inhibitors to effectively target proteins with shallow or solvent-exposed binding sites.
4. Reduced Sensitivity to Pharmacokinetic Fluctuations: The efficacy of reversible inhibitors is closely tied to maintaining a therapeutic concentration in the body. In contrast, the long-lasting effect of covalent inhibitors makes them less susceptible to variations in drug metabolism and clearance rates.
Visualizing the Strategy: Pathways and Workflows
To better understand the context and evaluation of these inhibitors, the following diagrams illustrate a relevant signaling pathway, the logical advantages of covalent inhibition, and a typical experimental workflow for their characterization.
References
- 1. 2-Bromo-4'-hydroxyacetophenone | Phosphatase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor-Electrophile Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of PTP1B: insights from HDX-MS and crystallography - American Chemical Society [acs.digitellinc.com]
Unveiling Covalent Modification: A Guide to Mass Spectrometry Analysis of 4-(Bromoacetyl)phenoxyacetic Acid Adducts
For researchers, scientists, and drug development professionals, confirming the covalent modification of a protein by a reactive compound is a critical step in understanding its mechanism of action. This guide provides a comprehensive overview of the mass spectrometry-based methodologies used to analyze proteins covalently modified by 4-(bromoacetyl)phenoxyacetic acid, a known inhibitor of protein tyrosine phosphatases (PTPs). We will compare and contrast key techniques, provide detailed experimental protocols, and present data in a clear, comparative format.
This compound contains a bromoacetyl group, which is a reactive electrophile that readily forms a covalent bond with nucleophilic amino acid residues, most notably cysteine. This irreversible interaction is the basis for its inhibitory effect on enzymes like PTPs, where a cysteine residue is often found in the active site. Mass spectrometry is an indispensable tool for unequivocally identifying this covalent adduction, determining the precise site of modification, and quantifying the extent of the reaction.
Comparison of Mass Spectrometry Approaches
Two primary mass spectrometry workflows are employed to characterize covalent protein modifications: intact protein analysis and peptide-centric analysis (bottom-up proteomics). Each offers distinct advantages and provides complementary information.
| Analytical Approach | Key Information Provided | Advantages | Limitations |
| Intact Protein Mass Spectrometry | Stoichiometry of modification (number of inhibitor molecules per protein) | - Rapid assessment of covalent binding- Provides information on the overall level of modification | - Does not identify the specific site of modification- Can be challenging for large or heterogeneous proteins |
| Peptide-Centric Mass Spectrometry (LC-MS/MS) | Precise identification of the modified amino acid residue(s) | - Pinpoints the exact site of covalent adduction- Can be used for quantitative analysis of site occupancy | - More time-consuming sample preparation and data analysis- May not provide complete sequence coverage |
Experimental Workflow and Protocols
The general workflow for analyzing protein modification by this compound using mass spectrometry is a multi-step process.
Detailed Experimental Protocols
1. Intact Protein Mass Spectrometry
-
Sample Preparation:
-
Incubate the purified target protein (e.g., PTP1B) with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a specified time at room temperature.
-
Quench the reaction and remove excess reagent using a desalting column or buffer exchange spin column.
-
-
Mass Spectrometry Analysis:
-
Introduce the desalted protein sample into an electrospray ionization (ESI) mass spectrometer, either by direct infusion or coupled to a liquid chromatography (LC) system for separation from any remaining impurities.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the protein of interest.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
-
-
Data Analysis:
-
Compare the mass of the modified protein to that of the unmodified control. The expected mass increase upon covalent modification with this compound is approximately 257.09 Da (the molecular weight of the modifying group, C10H9O4, after loss of the bromine atom).
-
Observe for the presence of species with mass shifts corresponding to single or multiple modifications to determine the stoichiometry.
-
2. Peptide-Centric Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Follow the same initial incubation and quenching steps as for intact protein analysis.
-
Denature the protein sample using a chaotropic agent (e.g., urea (B33335) or guanidinium (B1211019) chloride).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation. This step is crucial for differentiating between natively free cysteines and those modified by this compound.
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography coupled to an ESI tandem mass spectrometer.
-
The mass spectrometer will perform data-dependent acquisition, where it first measures the m/z of the eluting peptides (MS1 scan) and then selects the most intense ions for fragmentation (MS/MS scan).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search algorithm (e.g., Mascot, Sequest).
-
Specify the expected mass modification on cysteine residues (+257.09 Da) as a variable modification in the search parameters.
-
The search algorithm will identify peptides that contain this mass shift and provide a score indicating the confidence of the identification. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact modified cysteine residue.
-
Quantitative Data Presentation
The following tables illustrate how quantitative data from these experiments can be presented for clear comparison.
Table 1: Intact Protein Mass Spectrometry Results for PTP1B Modification
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Unmodified PTP1B | 37,000 | 37,000.5 | 0 | No modification |
| PTP1B + this compound | - | 37,257.6 | +257.1 | Single covalent modification |
| PTP1B + this compound | - | 37,514.7 | +514.2 | Double covalent modification |
Table 2: Identification of Modified Peptides from PTP1B by LC-MS/MS
| Peptide Sequence | Modified Residue | Precursor m/z | Mass Error (ppm) | Search Engine Score |
| C(mod)QYWPLEEMEK | Cys215 | 689.78 | 1.2 | 95 |
| V(mod)C(mod)LGNIMR | Cys121 | 545.23 | 2.5 | 78 |
Note: "C(mod)" indicates the cysteine residue modified by this compound.
Signaling Pathway Visualization
This compound is known to inhibit PTPs, which play a crucial role in regulating signaling pathways. For instance, PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. Its inhibition by a covalent modifier would lead to a sustained phosphorylation state of the insulin receptor and downstream signaling components.
By employing the mass spectrometry techniques outlined in this guide, researchers can confidently confirm and characterize the covalent modification of target proteins by this compound, providing crucial insights into its mechanism of action and facilitating further drug development efforts.
Control experiments for validating the specificity of 4-(Bromoacetyl)phenoxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the protein tyrosine phosphatase (PTP) inhibitor, 4-(Bromoacetyl)phenoxyacetic acid. The experimental protocols and comparative data presented herein are designed to rigorously assess its on-target and off-target activities, a critical step in the development of any covalent inhibitor.
This compound is classified as a PTP inhibitor.[1] Its bromoacetyl functional group strongly suggests a covalent mechanism of action, whereby it forms an irreversible bond with nucleophilic residues, such as cysteine, on its target proteins. While this can lead to high potency and prolonged duration of action, it also carries the risk of off-target reactivity, which can result in toxicity. Therefore, a thorough evaluation of its specificity is paramount.
Comparative Analysis of Control Compounds
To distinguish between the intended pharmacological effects and non-specific or off-target effects, a set of well-defined control compounds is essential. This guide proposes the use of a non-reactive analog as a negative control and a known, well-characterized PTP inhibitor as a positive control.
| Compound | Structure | Role | Rationale |
| This compound | Test Compound | The electrophilic bromoacetyl group is hypothesized to form a covalent bond with the target PTP. | |
| 4-Acetylphenoxyacetic acid | Negative Control | This analog lacks the reactive bromine atom, rendering it incapable of covalent bond formation. It helps to control for non-covalent effects of the core scaffold.[2] | |
| Sodium Orthovanadate | Positive Control | A well-established, general PTP inhibitor that acts as a competitive inhibitor.[1] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the proposed control experiments and the general mechanism of covalent inhibition.
Figure 1. Experimental workflow for validating the specificity of this compound.
References
A Comparative Guide to the Structural Analysis of PTPs Covalently Modified by 4-(Bromoacetyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-(bromoacetyl)phenoxyacetic acid, a photoreversible covalent inhibitor of Protein Tyrosine Phosphatases (PTPs), with other covalent PTP inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental processes.
Introduction to Covalent PTP Inhibition
Protein Tyrosine Phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on target proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs are significant targets for therapeutic intervention. Covalent inhibitors offer a promising strategy for achieving high potency and prolonged duration of action. These inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue, most commonly a cysteine, in the target protein.
This compound, also known as PTP Inhibitor III, belongs to the class of α-haloacetophenone derivatives. These compounds are designed to act as phosphotyrosine (pTyr) mimetics, where the α-haloacetophenone moiety targets the active site of PTPs.
Structural and Functional Impact of this compound Modification
The primary mechanism of action for this compound involves the covalent modification of the catalytic cysteine residue within the PTP active site. The electrophilic α-carbon of the bromoacetyl group is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine, forming a stable thioether bond. This modification effectively blocks the enzyme's catalytic activity.
A unique feature of this class of inhibitors is their photoreversibility. The covalent bond can be cleaved by irradiation with UV light at approximately 350 nm, restoring the enzyme's function. This property makes this compound a valuable tool for studying PTP-mediated signaling pathways with high temporal control.
While a specific crystal structure of a PTP covalently modified by this compound is not publicly available, the mechanism is well-established through kinetic and mass spectrometry studies. The modification is highly specific for the active site cysteine due to the inhibitor's structural mimicry of the natural pTyr substrate.
Comparison with Alternative Covalent PTP Inhibitors
Several other classes of covalent inhibitors for PTPs have been developed, each with distinct mechanisms and properties. This section compares this compound with two major alternative strategies: Michael acceptors and allosteric cysteine-targeting inhibitors.
| Feature | This compound (α-Haloacetophenone) | Oridonin (Michael Acceptor) | 1,2-Naphthoquinone (Allosteric Cysteine Modifier) |
| Target Residue(s) | Catalytic Cysteine (e.g., Cys215 in PTP1B) | Catalytic Cysteine (Cys215) and a non-catalytic Cysteine (Cys92) in PTP1B | Allosteric Cysteine (e.g., Cys121 in PTP1B), with secondary modification of His25 and Cys215 |
| Mechanism of Action | SN2 reaction forming a thioether bond. | Michael addition. | Nucleophilic attack by the quinone. |
| Reversibility | Photoreversible (UV light at 350 nm). | Irreversible. | Irreversible. |
| Selectivity | Active-site directed, generally broad-spectrum for PTPs. | Can be less selective due to reactivity with multiple cysteines. | Can achieve selectivity through targeting less conserved allosteric sites. |
| Reported Kinetic Data | Binds to the catalytic domain of SHP-1 with a Ki of 184 µM.[1] | Time-dependent inhibition of PTP1B. | Time- and concentration-dependent inhibition of PTP1B. |
Experimental Protocols
Covalent Modification of PTPs with this compound
This protocol is a representative procedure based on methodologies for similar α-haloacetophenone inhibitors.
-
Protein Preparation: Purify the target PTP (e.g., PTP1B) to >95% homogeneity. Dialyze the protein into a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Inhibition Reaction: Incubate the PTP with a desired concentration of the inhibitor (typically in a 1:1 to 1:10 molar ratio of protein to inhibitor) at room temperature for a specified time (e.g., 1-2 hours).
-
Quenching the Reaction: The reaction can be quenched by the addition of a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Verification of Modification: Confirm covalent modification using mass spectrometry to detect the expected mass shift in the protein.
Mass Spectrometry Analysis of Covalently Modified PTPs
-
Sample Preparation: After the labeling reaction, remove excess inhibitor by dialysis or using a desalting column.
-
Protein Digestion: Denature the protein sample and digest it into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a mass shift on the cysteine-containing peptide corresponding to the mass of the covalently attached inhibitor.
Crystallization of Covalently Modified PTPs
-
Protein-Inhibitor Complex Formation: Incubate the purified PTP with a slight molar excess of the covalent inhibitor to ensure complete modification.
-
Purification of the Complex: Purify the covalently modified protein from excess inhibitor using size-exclusion chromatography.
-
Crystallization Screening: Set up crystallization trials using various commercially available screens and conditions (e.g., hanging drop or sitting drop vapor diffusion).
-
Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
X-ray Diffraction Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination: Solve and refine the crystal structure to visualize the covalent adduct and any conformational changes in the protein.
Visualizations
Caption: PTP signaling pathway and point of inhibition.
Caption: Experimental workflow for structural analysis.
Caption: Mechanism of covalent modification.
References
Unveiling the Utility of 4-(Bromoacetyl)phenoxyacetic Acid in Protein Tyrosine Phosphatase Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the tools available for inhibiting Protein Tyrosine Phosphatases (PTPs) is crucial for advancing studies in signaling pathways and therapeutic development. This guide provides a comprehensive literature review of 4-(Bromoacetyl)phenoxyacetic acid, a covalent inhibitor of PTPs, comparing its performance with other alternatives and providing supporting experimental data.
This compound, also known as PTP Inhibitor III, is a member of the α-haloacetophenone class of compounds that act as photoreversible covalent inhibitors of PTPs.[1][2] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue within the PTP active site, leading to inactivation of the enzyme.[3][4] This covalent modification can be reversed upon irradiation with light, offering a unique tool for spatiotemporal control of PTP activity in research settings.[1][2]
Performance Comparison of this compound
Quantitative data on the inhibitory activity of this compound is available for a limited number of Protein Tyrosine Phosphatases. The following tables summarize the available kinetic data and compare it with other relevant PTP inhibitors.
| Inhibitor | PTP Target | K_i (μM) | k_inact (min⁻¹) | k_inact/K_i (M⁻¹min⁻¹) | Reference |
| This compound (PTP Inhibitor III) | SHP-1 | 184 | - | - | Arabaci et al., 1999[1][2] |
| This compound (Compound 17) | PTP1B | 150 ± 30 | 0.20 ± 0.02 | 1333 | Pei et al., 2002 |
| This compound (Compound 17) | SHP-1 (ΔSH2) | 180 ± 30 | 0.11 ± 0.01 | 611 | Pei et al., 2002 |
| 4-(Chloroacetyl)phenoxyacetic acid (Compound 16) | PTP1B | 1400 ± 300 | 0.015 ± 0.002 | 11 | Pei et al., 2002 |
| 4-(Chloroacetyl)phenoxyacetic acid (Compound 16) | SHP-1 (ΔSH2) | > 2500 | - | - | Pei et al., 2002 |
| PTP Inhibitor II (4-(Bromoacetyl)anisole) | SHP-1 (ΔSH2) | 128 | - | - | Cayman Chemical[5] |
Table 1: Kinetic Parameters of this compound and a Structural Analog. This table highlights the greater potency of the bromoacetyl derivative over the chloroacetyl analog, a common trend among α-haloacetophenone inhibitors.[6]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature for the characterization of this compound and related PTP inhibitors.
PTP Inhibition Assay (General Protocol for Covalent Inhibitors)
This protocol outlines a general procedure for determining the kinetic parameters of covalent PTP inhibitors.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-1)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add varying concentrations of the inhibitor to the assay buffer.
-
Initiate the reaction by adding the PTP enzyme to the wells.
-
Incubate the enzyme and inhibitor for various time points to allow for covalent modification.
-
Add the substrate (e.g., pNPP) to each well to measure the remaining enzyme activity.
-
Monitor the absorbance (for pNPP) or fluorescence at the appropriate wavelength over time using a microplate reader.
-
The observed rate of inactivation (k_obs) is determined at each inhibitor concentration by fitting the progress curves to a first-order decay equation.
-
The inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_i) are then determined by plotting k_obs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.
Photoreversibility Assay
This protocol describes the procedure to confirm the photoreversible nature of the inhibition by this compound.
Materials:
-
PTP enzyme completely inactivated by this compound
-
Assay buffer
-
Substrate (pNPP or fluorescent equivalent)
-
UV lamp (e.g., 350 nm)
-
Microplate reader
Procedure:
-
Prepare a sample of the PTP enzyme that has been fully inactivated by incubation with an excess of this compound.
-
Remove the excess inhibitor by dialysis or gel filtration.
-
Expose the inactivated enzyme solution to UV light at a specific wavelength (e.g., 350 nm) for varying durations.
-
At each time point, take an aliquot of the irradiated sample and measure its PTP activity using the standard inhibition assay protocol described above.
-
A time-dependent increase in PTP activity upon irradiation confirms the photoreversible nature of the covalent inhibition.
Visualizing the Mechanism and Workflow
To better understand the processes involved in the study of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Covalent inhibition of a PTP by this compound.
Caption: Workflow for determining kinetic parameters of a covalent PTP inhibitor.
Impact on Signaling Pathways
While specific studies detailing the elucidation of entire signaling pathways using this compound are limited, its inhibitory effect on key PTPs like SHP-1 and PTP1B has significant implications for various cellular processes. For instance, inhibition of SHP-1 can modulate signaling cascades in hematopoietic cells, affecting immune responses. Similarly, inhibiting PTP1B is a key area of research for metabolic diseases like diabetes and obesity, as PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways.[3]
The diagram below illustrates a generalized signaling pathway where a PTP, such as SHP-1 or PTP1B, acts as a negative regulator, and how an inhibitor like this compound can modulate this pathway.
Caption: Inhibition of a PTP enhances signaling by preventing substrate dephosphorylation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibition of protein tyrosine phosphatases - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(Bromoacetyl)phenoxyacetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Bromoacetyl)phenoxyacetic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling similar hazardous chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar chemical structures.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[5][6] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.[7][8] |
| Lab coat and chemical-resistant apron | A standard lab coat should be worn at all times. A chemical-resistant apron provides additional protection against spills and splashes. | |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | A respirator is essential when handling the powder outside of a certified chemical fume hood or if dust is generated.[5][9] |
| Foot Protection | Closed-toe shoes | Shoes should be made of a material that offers protection against chemical spills. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is critical to ensure laboratory safety. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocols
Detailed experimental protocols for specific applications of this compound are not available in the provided search results. Researchers should develop their own protocols based on established chemical principles and safety guidelines. All work should be conducted in a well-ventilated chemical fume hood.[2][10][11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedure: All waste must be disposed of through your institution's environmental health and safety (EHS) office.[12][13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any solutions containing this compound down the drain.[14]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.
-
For small spills, if you are trained and have the appropriate PPE, you can clean it up.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the initial spill.[10]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. download.basf.com [download.basf.com]
- 10. LCSS: BROMINE [web.stanford.edu]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
